SMT-738
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C21H24N6O2 |
|---|---|
Molecular Weight |
392.5 g/mol |
IUPAC Name |
2-amino-1-[6-[2-amino-5-(3-methyl-4-pyridinyl)-1H-imidazol-4-yl]-2,3-dihydro-1,4-benzoxazin-4-yl]-2-methylpropan-1-one |
InChI |
InChI=1S/C21H24N6O2/c1-12-11-24-7-6-14(12)18-17(25-20(22)26-18)13-4-5-16-15(10-13)27(8-9-29-16)19(28)21(2,3)23/h4-7,10-11H,8-9,23H2,1-3H3,(H3,22,25,26) |
InChI Key |
JPOVQSBUKRMDME-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CN=C1)C2=C(N=C(N2)N)C3=CC4=C(C=C3)OCCN4C(=O)C(C)(C)N |
Origin of Product |
United States |
Foundational & Exploratory
SMT-738: A First-in-Class LolCDE Inhibitor for Gram-Negative Infections
An In-depth Technical Guide
Executive Summary
The emergence of multidrug-resistant Gram-negative bacteria, particularly carbapenem-resistant Enterobacterales (CRE), poses a significant threat to global health.[1][2][3] SMT-738 is a novel, first-in-class small-molecule antibiotic that represents a promising development in the fight against these challenging pathogens.[1][3] This technical guide provides a comprehensive overview of this compound, detailing its mechanism of action as an inhibitor of the lipoprotein transport complex (LolCDE), its in vitro and in vivo activity, pharmacokinetic profile, and the experimental methodologies used in its evaluation. This document is intended for researchers, scientists, and drug development professionals.
Introduction: The LolCDE Pathway - A Novel Antibacterial Target
The LolCDE complex is an essential ATP-binding cassette (ABC) transporter in Gram-negative bacteria responsible for the transport of lipoproteins from the inner membrane to the outer membrane. This pathway is critical for bacterial viability and the integrity of the outer membrane. The absence of the LolCDE pathway in eukaryotes makes it an attractive and specific target for novel antibacterial agents. This compound is a potent inhibitor of the LolCDE complex, leading to the mislocalization of lipoproteins, disruption of the outer membrane, and ultimately, bacterial cell death.
Mechanism of Action of this compound
This compound exerts its bactericidal activity by specifically targeting and inhibiting the function of the LolCDE complex. This inhibition disrupts the normal trafficking of lipoproteins destined for the outer membrane. The accumulation of mislocalized lipoproteins in the inner membrane leads to cellular stress and a breakdown of the outer membrane's structural integrity, resulting in rapid bacterial cell death. Characterization of bacterial resistance to this compound has identified mutations in the lolC and lolE genes, further confirming the LolCDE complex as the molecular target.
Quantitative Data
In Vitro Activity
This compound demonstrates potent and selective activity against members of the Enterobacterales order, including multidrug-resistant strains.
| Organism | No. of Isolates | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | MIC Range (µg/mL) |
| Escherichia coli | 100 | 0.5 | 1 | 0.12–4 |
| Klebsiella pneumoniae | 100 | 1 | 2 | 0.25–8 |
| Table 1: In Vitro Activity of this compound against Enterobacterales. |
In Vivo Efficacy
Proof-of-concept studies in murine infection models have demonstrated the in vivo efficacy of this compound.
| Infection Model | Pathogen | Treatment Regimen (IV Infusion) | Bacterial Burden Reduction |
| Bloodstream Infection | E. coli BAA 2469 (NDM-1 positive) | 20 mg/kg BID | Significant reduction in blood |
| Pneumonia | K. pneumoniae NCTC 13438 | 20 mg/kg BID | Significant reduction in lungs |
| Urinary Tract Infection | E. coli UTI89 | 20 mg/kg QD or BID | 5–6 log₁₀ reduction in urine and kidney |
| Table 2: In Vivo Efficacy of this compound in Murine Infection Models. |
Pharmacokinetics
Pharmacokinetic studies in male CD-1 mice following a single intravenous bolus administration of 20 mg/kg revealed good distribution to key infection sites.
| Parameter | Value | Unit |
| C₀ | 18,386 | ng/mL |
| Vₛₛ | 4.3 | L/kg |
| CL | 59 | mL/min/kg |
| Table 3: Pharmacokinetic Parameters of this compound in Mice. |
In Vitro Safety
This compound has shown a promising in vitro safety profile with no significant toxicity observed in mammalian cell lines at high concentrations.
| Cell Line | Assay | IC₅₀ (µM) |
| HepG2 | Cytotoxicity | >500 |
| HEK293 | Cytotoxicity | >500 |
| Table 4: In Vitro Safety Profile of this compound. |
Experimental Protocols
In Vitro Methods
MIC testing for this compound was performed in accordance with the Clinical and Laboratory Standards Institute (CLSI) guidelines for broth microdilution.
-
Media: Cation-adjusted Mueller Hinton Broth (CAMHB) was used.
-
Inoculum Preparation: Bacterial cultures were grown overnight and diluted to a final concentration of approximately 5 x 10⁵ CFU/mL in CAMHB.
-
Drug Dilution: this compound was serially diluted in CAMHB in 96-well microtiter plates.
-
Incubation: Plates were incubated at 37°C for 18-24 hours.
-
MIC Reading: The MIC was determined as the lowest concentration of this compound that completely inhibited visible bacterial growth.
Time-kill kinetics were assessed to determine the bactericidal or bacteriostatic nature of this compound.
-
Inoculum Preparation: An overnight culture of the test strain was diluted to a starting density of approximately 10⁶ CFU/mL.
-
Drug Exposure: The bacterial suspension was dispensed into 96-well plates containing this compound at concentrations of 2x and 4x the MIC.
-
Sampling: At various time points (e.g., 0, 2, 4, 8, and 24 hours), aliquots were taken from each well.
-
Viable Cell Counting: Serial dilutions of the aliquots were plated on appropriate agar plates, and colonies were counted after incubation to determine the CFU/mL. A bactericidal effect is defined as a ≥3-log₁₀ reduction in CFU/mL from the initial inoculum.
To assess the potential for resistance development, frequency of resistance studies were conducted.
-
Resistance Selection: Isolates of E. coli and K. pneumoniae were exposed to this compound at concentrations of 4x and 8x the MIC.
-
Frequency Calculation: The frequency of resistance was calculated based on the number of resistant colonies that emerged.
-
Whole-Genome Sequencing (WGS): Resistant isolates were subjected to WGS to identify mutations associated with reduced susceptibility to this compound.
Cytotoxicity of this compound was evaluated against human cell lines.
-
Cell Lines: HepG2 (human liver carcinoma) and HEK293 (human embryonic kidney) cells were used.
-
Drug Exposure: Cells were incubated with various concentrations of this compound for 24 hours.
-
Viability Assessment: Cell viability was determined using a commercial assay (e.g., CellTiter-Glo®) to measure ATP levels.
In Vivo Methods
-
Animals: Female C3H/HeN mice were used.
-
Infection: Mice were infected with E. coli UTI89 (this compound MIC: 0.5 µg/mL).
-
Treatment: Treatment with this compound (20 mg/kg) was administered via 60-minute intravenous infusion, either once daily (QD) or twice daily (BID), for 3 days.
-
Endpoint: Bacterial burden in the urine and kidneys was determined at 96 hours post-infection.
-
Animals: Male CD-1 mice were used.
-
Infection: Mice were infected with E. coli BAA 2469 (NDM-1 positive, this compound MIC: 0.5 µg/mL).
-
Treatment: this compound was administered via 60-minute intravenous infusion twice daily (BID) at doses of 5, 10, and 20 mg/kg.
-
Endpoint: Bacterial burden in the blood was assessed at 9 hours post-infection.
-
Animals: Specific mouse strain not detailed in the provided information.
-
Infection: Mice were infected with K. pneumoniae NCTC 13438.
-
Treatment: this compound (20 mg/kg) was administered via intravenous infusion.
-
Endpoint: Bacterial burden in the lungs was measured.
Conclusion
This compound is a promising first-in-class LolCDE inhibitor with potent bactericidal activity against clinically relevant Enterobacterales, including carbapenem-resistant strains. Its novel mechanism of action, favorable in vitro and in vivo profiles, and low propensity for resistance development highlight its potential as a valuable new therapeutic option for treating serious Gram-negative infections. Further clinical development of this compound is warranted to fully elucidate its therapeutic potential.
References
SMT-738: A Technical Deep Dive into its Microbiological Profile Against Clinical Isolates
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the microbiological profile of SMT-738, a novel, first-in-class small-molecule antibiotic. This compound demonstrates potent activity against clinically challenging Gram-negative pathogens, particularly carbapenem-resistant Enterobacteriaceae (CRE), through a novel mechanism of action. This document summarizes key quantitative data, details experimental protocols, and visualizes the compound's mechanism of action to support further research and development efforts.
In Vitro Susceptibility of Clinical Isolates to this compound
This compound has shown potent in vitro activity against a range of clinical isolates, with a particular focus on multidrug-resistant (MDR) strains of Escherichia coli and Klebsiella pneumoniae. The minimum inhibitory concentration (MIC) values, which represent the lowest concentration of an antimicrobial that will inhibit the visible growth of a microorganism after overnight incubation, have been determined for a significant number of isolates.
Table 1: In Vitro Activity of this compound and Comparator Agents Against E. coli and K. pneumoniae Clinical Isolates[1][2]
| Organism (n) | Antibiotic | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | MIC Range (µg/mL) |
| E. coli | This compound | 0.5 | 1 | 0.12–4 |
| Meropenem/vaborbactam | ≤0.06 | ≤0.06 | ≤0.06–>8 | |
| Amoxicillin/clavulanate | >32 | >32 | ≤0.03–>32 | |
| Trimethoprim/sulfamethoxazole | >32 | >32 | 0.06–>32 | |
| K. pneumoniae | This compound | 1 | 2 | 0.25–8 |
| Meropenem/vaborbactam | 1 | >8 | ≤0.06–>8 | |
| Amoxicillin/clavulanate | >32 | >32 | --- | |
| Trimethoprim/sulfamethoxazole | >32 | >32 | --- | |
| Colistin | --- | 16 | --- |
Table 2: In Vitro Activity of this compound Against Multidrug-Resistant NDM-Producing Clinical Isolates from India (2018)[3]
| Organism (n) | MIC Range (µg/mL) |
| E. coli (15) | 0.25–1 |
| K. pneumoniae (15) | 0.5–1 |
Mechanism of Action: Inhibition of the LolCDE Complex
This compound exerts its antibacterial effect through a novel mechanism of action: the inhibition of the lipoprotein transport complex (LolCDE) in Gram-negative bacteria.[1][2] This complex is essential for the localization of lipoproteins to the outer membrane. By disrupting this pathway, this compound compromises the integrity of the bacterial outer membrane, leading to cell death. This unique target is a key reason for the lack of cross-resistance with existing antibiotic classes.
Caption: Inhibition of the LolCDE lipoprotein transport system by this compound.
Bactericidal Activity and Resistance Profile
This compound demonstrates rapid bactericidal activity against key pathogens. Furthermore, it exhibits a low propensity for the development of resistance.
Time-Kill Kinetics
Time-kill assays show that this compound rapidly kills bacteria. Against E. coli, bactericidal activity (a >3-log₁₀ CFU/mL reduction) was observed within 2 hours at concentrations of 2x and 4x the MIC. For K. pneumoniae, this effect was seen at the 4-hour timepoint.
Propensity for Resistance
The frequency of resistance development to this compound has been found to be low, at less than approximately 10⁻⁹.
Caption: Experimental workflow for assessing the microbiological profile of this compound.
Experimental Protocols
Antimicrobial Susceptibility Testing: Broth Microdilution for MIC Determination
The minimum inhibitory concentrations (MICs) were determined using the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).
-
Preparation of Inoculum: Bacterial isolates were cultured on Mueller-Hinton agar (MHA) plates overnight at 37°C. Colonies were then suspended in a saline solution to match the turbidity of a 0.5 McFarland standard, corresponding to approximately 1-2 x 10⁸ CFU/mL. This suspension was further diluted in cation-adjusted Mueller-Hinton broth (CAMHB) to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.
-
Preparation of Antimicrobial Dilutions: this compound and comparator agents were serially diluted in CAMHB in 96-well microtiter plates to cover the desired concentration range.
-
Inoculation and Incubation: Each well of the microtiter plates containing the antimicrobial dilutions was inoculated with the prepared bacterial suspension. The plates were then incubated at 37°C for 16-20 hours in ambient air.
-
MIC Determination: Following incubation, the MIC was recorded as the lowest concentration of the antimicrobial agent that completely inhibited visible bacterial growth.
Time-Kill Assay
-
Inoculum Preparation: An overnight culture of the test strain was diluted to a viable cell density of approximately 10⁶ CFU/mL.
-
Exposure to this compound: The bacterial suspension was dispensed into 96-well plates containing dilutions of this compound to yield the specified multiple of the MIC (e.g., 2x and 4x MIC).
-
Incubation: The plates were sealed with a breathable seal and incubated under shaking conditions in a humid incubator at 37°C.
-
Sampling and Plating: At specific time points (t = 0, 1, 2, 4, 6, 8, and 24 hours), samples were taken from each well.
-
Colony Enumeration: The samples were serially diluted and plated onto Mueller-Hinton agar plates. After overnight incubation at 37°C, the colonies were enumerated.
-
Data Analysis: The viable cell numbers were converted to log₁₀ (CFU/mL) and plotted against time to generate the time-kill curves. The limit of detection was 100 CFU/mL.
References
SMT-738: A Novel Inhibitor of Lipoprotein Transport with Potent Activity Against Multi-Drug Resistant Enterobacteriaceae
A Technical Guide for Researchers and Drug Development Professionals
Introduction: The emergence of multi-drug resistant (MDR) Gram-negative bacteria, particularly carbapenem-resistant Enterobacteriaceae (CRE), poses a significant threat to global health. The development of new antibiotics with novel mechanisms of action is critical to address this challenge. SMT-738 is a first-in-class small molecule inhibitor that targets the essential lipoprotein transport system (LolCDE) in Gram-negative bacteria. This technical guide provides an in-depth overview of the spectrum of activity, mechanism of action, and preclinical data for this compound, with a focus on its efficacy against multi-drug resistant strains.
Mechanism of Action: Targeting the LolCDE Complex
This compound exerts its bactericidal activity through a novel mechanism of action, inhibiting the LolCDE complex, which is responsible for the transport of lipoproteins from the inner to the outer membrane of Gram-negative bacteria.[1][2][3][4] This transport system is essential for bacterial viability and is a clinically unexploited target.[1] By disrupting this crucial pathway, this compound effectively kills the bacteria. The novelty of this target suggests a lower risk of pre-existing resistance.
Resistance to this compound has been associated with mutations in the genes encoding the LolCDE complex, specifically lolC and lolE. Disruption of lipoprotein trafficking by this compound can also induce the Cpx envelope stress-response system.
References
- 1. This compound: a novel small-molecule inhibitor of bacterial lipoprotein transport targeting Enterobacteriaceae - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound: a novel small-molecule inhibitor of bacterial lipoprotein transport targeting Enterobacteriaceae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. carb-x.org [carb-x.org]
Investigating the Bactericidal Kinetics of SMT-738: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the bactericidal kinetics of SMT-738, a novel small-molecule inhibitor targeting the lipoprotein transport system in Enterobacteriaceae. The data and protocols presented herein are compiled from published research to facilitate further investigation and development of this promising antibiotic candidate.
Core Findings: Rapid Bactericidal Activity
This compound demonstrates rapid bactericidal activity against key Enterobacteriaceae pathogens, including multi-drug-resistant strains.[1][2][3][4] Time-kill assays reveal a significant reduction in bacterial viability within the initial hours of exposure, highlighting its potential for treating acute and serious infections.[1]
Quantitative Bactericidal Activity of this compound
The following table summarizes the key quantitative data from in vitro bactericidal kinetics studies of this compound against Escherichia coli and Klebsiella pneumoniae.
| Parameter | Escherichia coli (UPEC) | Klebsiella pneumoniae | Reference |
| MIC | 0.15 µg/mL (0.39 µM) | 0.61 µg/mL (1.56 µM) | |
| Time to >3 log10 CFU/mL Reduction (Bactericidal Effect) | 2 hours (at 2x and 4x MIC) | 4 hours (at 2x and 4x MIC) | |
| Sustained Activity | Bactericidal effect maintained over 24 hours with no regrowth observed | Bactericidal effect maintained over 24 hours | |
| MIC90 (against a panel of isolates) | 1 µg/mL | 2 µg/mL |
Mechanism of Action: Inhibition of Lipoprotein Transport
This compound exerts its bactericidal effect through a novel mechanism of action: the inhibition of the LolCDE complex. This complex is an essential ATP-binding cassette (ABC) transporter responsible for the transport of lipoproteins from the inner membrane to the outer membrane in Gram-negative bacteria. By disrupting this crucial pathway, this compound compromises the integrity of the bacterial outer membrane, leading to rapid cell death. The specificity of this compound for the LolCDE complex in Enterobacteriaceae contributes to its targeted spectrum of activity.
Caption: Mechanism of action of this compound targeting the LolCDE lipoprotein transport pathway.
Experimental Protocols
Time-Kill Assay Methodology
The following protocol outlines the experimental procedure for determining the bactericidal kinetics of this compound.
-
Bacterial Strain Preparation: An overnight culture of the test strain (e.g., E. coli NCTC 13441 or K. pneumoniae NCTC 13438) is diluted to achieve a starting inoculum of approximately 10^6 CFU/mL.
-
Compound Preparation: this compound is diluted in appropriate media to achieve final concentrations corresponding to multiples of the predetermined Minimum Inhibitory Concentration (MIC) (e.g., 2x and 4x MIC). A vehicle-only control is also prepared.
-
Incubation: The bacterial suspension is dispensed into 96-well plates containing the various concentrations of this compound. The plates are sealed with a breathable membrane and incubated at 37°C with shaking.
-
Time-Point Sampling: Aliquots are removed from each well at specific time points (e.g., 0, 1, 2, 4, 6, 8, and 24 hours).
-
Viable Cell Counting: The samples are serially diluted and plated on Mueller-Hinton (MH) agar plates. The plates are incubated overnight at 37°C, and the resulting colonies are enumerated.
-
Data Analysis: The viable cell counts are expressed as log10 CFU/mL and plotted against time to generate time-kill curves. Bactericidal activity is typically defined as a ≥3-log10 reduction in CFU/mL compared to the initial inoculum. The limit of detection is noted for samples with no colony growth.
Caption: Experimental workflow for this compound time-kill kinetic assays.
In Vivo Relevance
Preclinical studies in murine infection models have demonstrated the in vivo efficacy of this compound. Following intravenous administration, this compound distributes to key infection sites, including the bloodstream, urinary tract, and lungs, and significantly reduces the bacterial burden. These findings support the potential of this compound for treating systemic infections caused by highly resistant Enterobacteriaceae.
Conclusion
This compound exhibits potent and rapid bactericidal activity against clinically relevant Enterobacteriaceae through the inhibition of the essential lipoprotein transport complex LolCDE. The data and methodologies presented in this guide provide a comprehensive overview for researchers and drug developers working on novel antibacterial agents. The unique mechanism of action and promising in vivo efficacy position this compound as a valuable candidate in the fight against antimicrobial resistance.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound: a novel small-molecule inhibitor of bacterial lipoprotein transport targeting Enterobacteriaceae - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound: a novel small-molecule inhibitor of bacterial lipoprotein transport targeting Enterobacteriaceae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
SMT-738: A Technical Guide to a Novel Antibiotic with a Low Propensity for Resistance
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of SMT-738, a first-in-class small-molecule inhibitor of the bacterial lipoprotein transport complex (LolCDE). This compound demonstrates potent activity against multidrug-resistant Enterobacterales and, critically, a low frequency of resistance development, positioning it as a promising candidate to address the urgent threat of antimicrobial resistance.
Executive Summary
This compound is a novel antibiotic with a unique mechanism of action that targets the essential LolCDE complex in Gram-negative bacteria.[1][2][3] This targeted approach results in potent bactericidal activity against clinically relevant pathogens such as Escherichia coli and Klebsiella pneumoniae, including carbapenem-resistant strains (CRE).[1][4] A key feature of this compound is its remarkably low propensity for inducing resistance, with a reported frequency of resistance of approximately 10⁻⁹ or lower. This document details the mechanism of action, in vitro and in vivo efficacy, pharmacokinetic profile, and the experimental basis for the low resistance frequency of this compound.
Mechanism of Action: Inhibition of the LolCDE Lipoprotein Transport System
This compound exerts its bactericidal effect by inhibiting the LolCDE complex, an essential transporter system in Gram-negative bacteria responsible for trafficking lipoproteins from the inner membrane to the outer membrane. This inhibition disrupts the integrity of the outer membrane, leading to rapid cell death. The novelty of this target means there is no pre-existing cross-resistance with other antibiotic classes.
Figure 1: Mechanism of Action of this compound.
In Vitro Activity and Resistance Profile
This compound exhibits potent and selective activity against members of the Enterobacterales order. The low frequency of resistance is a cornerstone of its therapeutic potential.
Antimicrobial Potency
This compound has demonstrated low minimum inhibitory concentrations (MICs) against a range of clinical isolates.
| Organism | MIC Range (µg/mL) | MIC90 (µg/mL) |
| Escherichia coli | 0.25 - 1 | 1 |
| Klebsiella pneumoniae | 0.5 - 1 | 2 |
Table 1: In Vitro Activity of this compound against Key Enterobacterales.
Frequency of Resistance
Spontaneous resistance to this compound arises at a very low frequency.
| Organism | This compound Concentration | Frequency of Resistance |
| Escherichia coli | 4x and 8x MIC | ~10⁻⁹ or lower |
| Klebsiella pneumoniae | 4x and 8x MIC | ~10⁻⁹ or lower |
Table 2: Frequency of Spontaneous Resistance to this compound.
Time-Kill Kinetics
This compound demonstrates rapid bactericidal activity. Against both E. coli and K. pneumoniae, this compound at 2x and 4x the MIC achieved a >3-log₁₀ reduction in colony-forming units (CFU)/mL within 2 to 4 hours.
Experimental Protocols
Determination of Frequency of Resistance
This protocol outlines the single-step selection method used to determine the frequency of spontaneous resistance to this compound.
Figure 2: Workflow for Resistance Frequency Determination.
Methodology:
-
Inoculum Preparation: A high-density bacterial suspension (e.g., E. coli or K. pneumoniae) is prepared to achieve a concentration of approximately 10¹⁰ CFU/mL.
-
Plating: The bacterial suspension is plated onto agar plates containing this compound at concentrations of 4x and 8x the minimum inhibitory concentration (MIC).
-
Incubation: Plates are incubated for 24 to 48 hours to allow for the growth of resistant colonies.
-
Colony Counting: The number of resulting colonies is counted.
-
Calculation: The frequency of resistance is calculated by dividing the number of resistant colonies by the total number of bacteria in the initial inoculum.
-
Genetic Analysis: Resistant isolates undergo whole-genome sequencing to identify the genetic basis of resistance, which has consistently mapped to mutations in the lolC or lolE genes.
In Vivo Efficacy Models
This compound has demonstrated efficacy in multiple murine infection models, including bloodstream, pneumonia, and urinary tract infections.
General Protocol Outline:
-
Infection: Mice are infected with a clinical isolate of E. coli or K. pneumoniae.
-
Treatment: this compound is administered, typically via intravenous infusion.
-
Bacterial Load Determination: At various time points post-infection, tissues (e.g., blood, lungs, kidneys) are harvested to determine the bacterial burden (CFU/g of tissue or mL of blood).
-
Comparison: The bacterial load in this compound-treated animals is compared to that in vehicle-treated controls.
Pharmacokinetics and Safety
Pharmacokinetic Profile
Pharmacokinetic studies in murine models demonstrated that intravenously administered this compound maintains exposure levels across key infection sites, including the bloodstream, urinary tract, and lungs.
| Parameter | Value (in plasma) |
| Cₘₐₓ | 18,386 ng/mL |
| V | 4.3 L/kg |
| CL | 59 mL/min/kg |
Table 3: Pharmacokinetic Parameters of this compound in CD-1 Mice.
In Vitro Safety Profile
This compound has shown a favorable in vitro safety profile.
| Assay | Result |
| Cytotoxicity (HepG2 and HEK293 cells) | IC₅₀ > 200 µM |
| Genotoxicity, Mitotoxicity, Nephrotoxicity | No significant liabilities identified |
Table 4: In Vitro Safety Profile of this compound.
Conclusion
This compound represents a significant advancement in the pursuit of novel antibiotics to combat multidrug-resistant Gram-negative bacteria. Its unique mechanism of action, targeting the LolCDE complex, coupled with a very low propensity for resistance development, underscores its potential as a future therapeutic option for serious and life-threatening infections. The data presented in this guide provide a comprehensive overview for researchers and drug development professionals, highlighting the promising profile of this compound. Further clinical development is anticipated to commence.
References
- 1. This compound: a novel small-molecule inhibitor of bacterial lipoprotein transport targeting Enterobacteriaceae - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound: a novel small-molecule inhibitor of bacterial lipoprotein transport targeting Enterobacteriaceae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | LolCDE inhibitor | Probechem Biochemicals [probechem.com]
- 4. researchgate.net [researchgate.net]
Initial In Vitro Safety and Toxicology Profile of SMT-738: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the initial in vitro safety and toxicology profile of SMT-738, a novel small-molecule inhibitor targeting the lipoprotein transport complex (LolCDE) in Gram-negative bacteria. The information presented is compiled from publicly available preclinical data, focusing on cytotoxicity, genotoxicity, mitochondrial toxicity, and nephrotoxicity. While specific data for hERG inhibition and cytochrome P450 (CYP) inhibition for this compound are not available in the reviewed public literature, this guide includes standardized, industry-accepted protocols for these assays to provide a complete framework for in vitro safety assessment.
Executive Summary
This compound is a first-in-class antibiotic with potent activity against multi-drug-resistant Enterobacterales, including Escherichia coli and Klebsiella pneumoniae[1][2][3]. Its novel mechanism of action, targeting the essential LolCDE complex, makes it a promising candidate for treating serious bacterial infections[1][3]. The initial in vitro safety assessment of this compound has revealed a favorable toxicology profile, with low cytotoxicity against human cell lines and no evidence of genotoxicity, mitochondrial toxicity, or nephrotoxicity at the tested concentrations.
Mechanism of Action
This compound targets the LolCDE complex, which is essential for the transport of lipoproteins from the inner to the outer membrane in Gram-negative bacteria. Inhibition of this complex disrupts the integrity of the bacterial outer membrane, leading to rapid bactericidal activity. This mechanism is specific to bacteria and absent in humans, suggesting a high therapeutic index.
Caption: Mechanism of this compound targeting the LolCDE lipoprotein transport pathway.
Quantitative Toxicology Summary
The following tables summarize the quantitative data from the in vitro safety and toxicology studies conducted on this compound.
| Assay | Cell Line(s) | Endpoint | Result | Reference(s) |
| Cytotoxicity | HepG2 (human liver), HEK293 (human kidney) | IC₅₀ | > 200 µM | |
| Genotoxicity | TK6 (human lymphoblastoid) | DNA Damage | No toxicity observed up to 500 µM | |
| Mitochondrial Toxicity | HepG2 (human liver) | Oxygen Consumption | No toxicity observed up to 500 µM | |
| Nephrotoxicity | Renal Proximal Tubule Epithelial Cells | Cell Health | No toxicity observed up to 500 µM |
| Assay | Isoform(s) | Endpoint | Result |
| hERG Inhibition | KCNH2 | IC₅₀ | Data not publicly available |
| Cytochrome P450 Inhibition | Various | IC₅₀ | Data not publicly available |
Experimental Protocols and Methodologies
Detailed methodologies for the key in vitro safety and toxicology experiments are provided below.
Cytotoxicity Assay
This assay determines the concentration of this compound that causes a 50% reduction in cell viability (IC₅₀).
-
Cell Lines: HepG2 (human hepatocellular carcinoma) and HEK293 (human embryonic kidney).
-
Protocol:
-
Cells were seeded in 96-well plates and incubated for 24 hours at 37°C in a 5% CO₂ incubator.
-
A 10-point, two-fold serial dilution of this compound was prepared in assay medium (MEM + 10% FBS).
-
The culture medium was removed from the cells and replaced with the medium containing the various concentrations of this compound.
-
The plates were incubated for an additional 24 hours.
-
Cell viability was assessed using the CellTiter-Glo® Luminescent Cell Viability Assay (Promega), which measures ATP levels as an indicator of metabolically active cells.
-
-
Positive Control: Thioridazine (IC₅₀ of 22.10 µM).
Caption: Workflow for the in vitro cytotoxicity assessment of this compound.
Genotoxicity Assay (GreenScreen)
This assay evaluates the potential of a compound to cause DNA damage. The standard GreenScreen assay was performed by Cyprotex.
-
Cell Lines: Two strains of human lymphoblastoid TK6 cells:
-
Test Strain (GenM-T01): Contains a GFP reporter system linked to the GADD45a gene, which is upregulated in response to genotoxic stress.
-
Control Strain (GenM-C01): A non-fluorescent control.
-
-
Principle: Exposure to a genotoxic agent induces the expression of the GADD45a gene in the test strain, leading to an increase in GFP fluorescence, which is quantifiable.
-
Protocol:
-
The TK6 cell strains were exposed to a range of concentrations of this compound.
-
Following an incubation period, the fluorescence of the test strain was measured and compared to the control strain and a vehicle control.
-
An increase in GFP expression above a certain threshold indicates a positive genotoxic response.
-
Mitochondrial Toxicity Assay (Seahorse)
This assay assesses the impact of this compound on mitochondrial function by measuring the oxygen consumption rate (OCR). The Seahorse mitochondrial functional assay was performed by Cyprotex.
-
Cell Line: HepG2.
-
Principle: The Seahorse XF Analyzer measures the rate at which cells consume oxygen in real-time. A decrease in OCR upon exposure to a compound can indicate mitochondrial dysfunction.
-
Protocol:
-
HepG2 cells were seeded in a Seahorse XF cell culture microplate.
-
The cells were treated with various concentrations of this compound.
-
The plate was placed in the Seahorse XF Analyzer, and the OCR was measured over time.
-
The OCR of treated cells was compared to that of vehicle-treated control cells.
-
Nephrotoxicity Assay
This high-content imaging assay evaluates multiple parameters of cellular health in kidney cells to assess potential nephrotoxicity. This assay was performed by Cyprotex.
-
Cell Line: Renal proximal tubule epithelial cells.
-
Protocol:
-
Cells were exposed to a range of concentrations of this compound.
-
After incubation, cells were loaded with various fluorescent dyes and antibodies specific for different cellular health markers.
-
The cells were imaged using a high-content fluorescent cellular imager (e.g., ArrayScan).
-
Software analysis was used to quantify the following parameters:
-
Cell count (viability)
-
Nuclear size and DNA structure (genotoxicity/apoptosis)
-
Mitochondrial mass and membrane potential (mitochondrial health)
-
Phospholipidosis (lysosomal storage disorder)
-
Glutathione content (oxidative stress)
-
Cellular ATP levels (energy metabolism)
-
-
Caption: Overview of the initial in vitro safety assessment of this compound.
hERG Inhibition Assay (Standard Protocol)
This "gold standard" electrophysiological assay is used to assess the potential of a compound to inhibit the hERG potassium channel, which can lead to cardiac arrhythmias. Note: The following is a representative protocol as specific this compound data is not publicly available.
-
Cell Line: Human Embryonic Kidney (HEK293) or Chinese Hamster Ovary (CHO) cells stably expressing the hERG (KCNH2) channel.
-
Method: Manual or automated patch-clamp electrophysiology.
-
Protocol:
-
Whole-cell voltage-clamp recordings are performed at physiological temperature (approx. 37°C).
-
A specific voltage protocol (e.g., the CiPA step-ramp protocol) is applied to elicit hERG currents.
-
A stable baseline current is established before the application of the test compound.
-
This compound would be applied at increasing concentrations, and the effect on the hERG current is recorded.
-
The percentage of current inhibition at each concentration is calculated relative to the baseline.
-
An IC₅₀ value is determined by fitting the concentration-response data to the Hill equation.
-
-
Positive Controls: Known hERG inhibitors such as dofetilide, cisapride, or terfenadine are typically used to validate assay sensitivity.
Cytochrome P450 (CYP) Inhibition Assay (Standard Protocol)
This assay determines the potential of a compound to inhibit the major drug-metabolizing CYP enzymes, which can lead to drug-drug interactions. Note: The following is a representative protocol as specific this compound data is not publicly available.
-
Enzyme Source: Human liver microsomes (HLM) or recombinant human CYP enzymes.
-
Principle: The ability of this compound to inhibit the metabolism of a specific probe substrate for each major CYP isoform (e.g., CYP1A2, 2C9, 2C19, 2D6, 3A4) is measured.
-
Protocol:
-
Human liver microsomes are incubated with a specific CYP probe substrate and the necessary cofactor (NADPH) in the presence of a range of concentrations of this compound.
-
The reaction is incubated at 37°C for a specified time.
-
The reaction is stopped, and the amount of metabolite formed from the probe substrate is quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
The rate of metabolite formation in the presence of this compound is compared to a vehicle control.
-
The IC₅₀ value is calculated for each CYP isoform.
-
-
Positive Controls: Known inhibitors for each CYP isoform are run in parallel to ensure assay validity.
Conclusion
The initial in vitro safety and toxicology data for this compound indicate a promising preclinical profile. The compound demonstrates low cytotoxicity against human liver and kidney cell lines and shows no evidence of genotoxicity, mitochondrial toxicity, or nephrotoxicity at concentrations well above the efficacious antimicrobial concentrations. While further investigation into its potential for hERG channel and cytochrome P450 inhibition is necessary for a complete safety assessment, the existing data supports the continued development of this compound as a novel therapeutic agent for combating serious infections caused by multi-drug-resistant Enterobacterales.
References
- 1. fda.gov [fda.gov]
- 2. This compound: a novel small-molecule inhibitor of bacterial lipoprotein transport targeting Enterobacteriaceae - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound: a novel small-molecule inhibitor of bacterial lipoprotein transport targeting Enterobacteriaceae - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Pharmacokinetic and Pharmacodynamic Properties of SMT-738
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the pharmacokinetic (PK) and pharmacodynamic (PD) properties of SMT-738, a novel, first-in-class small-molecule inhibitor of the bacterial lipoprotein transport complex (LolCDE). This compound is being developed to address serious and life-threatening infections caused by highly resistant Enterobacteriaceae, including carbapenem-resistant Enterobacteriaceae (CRE).
Pharmacokinetic Properties
This compound has been evaluated in preclinical studies to determine its absorption, distribution, metabolism, and excretion (ADME) profile. The following tables summarize the key pharmacokinetic parameters of this compound.
Table 1: In Vitro Pharmacokinetic Properties of this compound
| Parameter | Species | Value | Reference |
| Plasma Protein Binding | Mouse | 66.9% | [1] |
| Rat | 64.4% | [1] | |
| Dog | 50.6% | [1] | |
| Human | 62.7% | [1] |
Table 2: In Vivo Pharmacokinetic Parameters of this compound in Male CD-1 Mice following a 20 mg/kg Intravenous Bolus Dose
| Parameter | Symbol | Value | Unit | Reference |
| Initial Plasma Concentration | C₀ | 18,386 | ng/mL | [2] |
| Volume of Distribution at Steady State | Vss | 4.3 | L/kg | |
| Clearance | CL | 59 | mL/min/kg |
Pharmacodynamic Properties
The pharmacodynamic profile of this compound is characterized by its potent and rapid bactericidal activity against a targeted spectrum of Gram-negative bacteria.
Table 3: In Vitro Antimicrobial Activity of this compound
| Organism | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference |
| Escherichia coli | 0.25 - 1 | Not Reported | 1 | |
| Klebsiella pneumoniae | 0.5 - 1 | Not Reported | 2 |
Table 4: In Vitro Bactericidal Activity of this compound
| Organism | Concentration | Time to >3-log₁₀ CFU/mL Reduction | Reference |
| Escherichia coli NCTC 13441 | 2x and 4x MIC | 2 hours | |
| Klebsiella pneumoniae NCTC 13438 | 2x and 4x MIC | 4 hours |
Mechanism of Action
This compound exerts its antibacterial effect by inhibiting the LolCDE complex, an essential ATP-binding cassette (ABC) transporter responsible for the transport of lipoproteins from the inner membrane to the outer membrane in Gram-negative bacteria. This disruption of lipoprotein trafficking leads to bacterial cell death.
Caption: Mechanism of action of this compound.
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Determination
The MIC of this compound against various bacterial isolates is determined using the broth microdilution method following the guidelines of the Clinical and Laboratory Standards Institute (CLSI).
Caption: Workflow for MIC determination.
Time-Kill Assays
Time-kill assays are performed to evaluate the bactericidal activity of this compound over time.
Caption: Workflow for time-kill assays.
In Vivo Efficacy Studies in Murine Infection Models
The in vivo efficacy of this compound has been demonstrated in various murine infection models.
-
Urinary Tract Infection (UTI) Model:
-
Animals: Female C3H/HeN mice.
-
Infection: Transurethral infection with uropathogenic E. coli.
-
Treatment: Intravenous infusion of this compound (e.g., 20 mg/kg, once or twice daily for 3 days).
-
Endpoint: Reduction in bacterial burden in the bladder and kidneys.
-
-
Bloodstream Infection Model:
-
Animals: Male CD-1 mice.
-
Infection: Intravenous infection with E. coli.
-
Treatment: Intravenous infusion of this compound.
-
Endpoint: Reduction in bacterial burden in the blood.
-
-
Lung Infection Model:
-
Animals: Male CD-1 mice.
-
Infection: Intranasal or intratracheal infection with K. pneumoniae.
-
Treatment: Intravenous infusion of this compound.
-
Endpoint: Reduction in bacterial burden in the lungs.
-
Caption: General workflow for in vivo efficacy studies.
Plasma Protein Binding Assay
The extent of plasma protein binding is determined using equilibrium dialysis.
Caption: Workflow for plasma protein binding assay.
In Vitro Safety Profile
This compound has demonstrated a favorable in vitro safety profile. In studies with HepG2 and HEK293 mammalian cell lines, the cytotoxicity IC₅₀ was determined to be >200 µM.
Conclusion
This compound is a promising novel antibiotic candidate with a targeted spectrum of activity against clinically important Enterobacteriaceae. Its unique mechanism of action, potent bactericidal activity, and favorable pharmacokinetic and safety profiles support its continued development for the treatment of serious Gram-negative infections.
References
Methodological & Application
Application Notes and Protocols for In Vitro Susceptibility Testing of SMT-738
For Researchers, Scientists, and Drug Development Professionals
Introduction
SMT-738 is a novel, first-in-class small-molecule inhibitor of the bacterial lipoprotein transport complex (LolCDE).[1][2][3] This compound demonstrates potent and selective antimicrobial activity against Gram-negative bacteria, particularly targeting multidrug-resistant (MDR) Enterobacterales, including carbapenem-resistant strains (CRE).[1][2] this compound's unique mechanism of action, which disrupts the essential process of lipoprotein transport to the outer membrane, makes it a promising candidate for treating serious infections caused by these challenging pathogens. These application notes provide a detailed protocol for determining the in vitro susceptibility of bacterial isolates to this compound using the broth microdilution method, in accordance with the Clinical and Laboratory Standards Institute (CLSI) guidelines.
Mechanism of Action: Targeting the LolCDE Complex
This compound exerts its bactericidal activity by inhibiting the LolCDE complex, an essential ABC transporter in Gram-negative bacteria responsible for trafficking lipoproteins from the inner membrane to the outer membrane. By disrupting this pathway, this compound compromises the integrity of the bacterial outer membrane, leading to cell death. The novelty of this target means there is no pre-existing cross-resistance with other antibiotic classes.
Caption: Mechanism of action of this compound.
Quantitative Data Summary
The following table summarizes the minimum inhibitory concentration (MIC) data for this compound against key Enterobacterales species.
| Organism | Number of Isolates | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| Escherichia coli | 100 | 0.25–1 | 0.5 | 1 |
| Klebsiella pneumoniae | 100 | 0.5–1 | 1 | 2 |
This data is compiled from published studies.
Experimental Protocol: Broth Microdilution Susceptibility Testing
This protocol is based on the CLSI guidelines outlined in documents M07 ("Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically") and M100 ("Performance Standards for Antimicrobial Susceptibility Testing").
Materials
-
This compound analytical powder
-
Dimethyl sulfoxide (DMSO) for stock solution preparation
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Bacterial isolates for testing
-
Quality control (QC) strains:
-
Escherichia coli ATCC 25922
-
Klebsiella pneumoniae ATCC 700603
-
-
Sterile saline or equivalent for inoculum preparation
-
0.5 McFarland turbidity standard
-
Spectrophotometer
-
Incubator (35°C ± 2°C)
-
Micropipettes and sterile tips
Methods
1. Preparation of this compound Stock Solution:
-
Prepare a stock solution of this compound by dissolving the analytical powder in DMSO to a concentration of 1280 µg/mL.
-
Further dilutions should be made in CAMHB to achieve the desired final concentrations for the assay.
2. Inoculum Preparation:
-
From a fresh (18-24 hour) culture plate, select 3-5 well-isolated colonies of the test organism.
-
Transfer the colonies to a tube of sterile saline.
-
Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard. This can be done visually or using a spectrophotometer. This suspension will contain approximately 1-2 x 10⁸ CFU/mL.
-
Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
3. Preparation of Microtiter Plates:
-
Perform serial two-fold dilutions of this compound in CAMHB in the 96-well microtiter plate to achieve a range of concentrations (e.g., 0.06 to 64 µg/mL).
-
The final volume in each well should be 100 µL after the addition of the bacterial inoculum.
-
Include a growth control well (no this compound) and a sterility control well (no bacteria).
4. Inoculation and Incubation:
-
Inoculate each well (except the sterility control) with 10 µL of the standardized bacterial suspension.
-
Seal the plates and incubate at 35°C ± 2°C for 16-20 hours in ambient air.
5. Determination of MIC:
-
Following incubation, visually inspect the microtiter plates for bacterial growth.
-
The MIC is defined as the lowest concentration of this compound that completely inhibits visible growth of the organism.
6. Quality Control:
-
Concurrently test the QC strains (E. coli ATCC 25922 and K. pneumoniae ATCC 700603).
-
The MIC values for the QC strains should fall within the established acceptable ranges. As this compound is a novel agent, these ranges may need to be established in-house based on CLSI document M23 guidelines or obtained from the compound supplier.
Caption: Experimental workflow for this compound MIC determination.
References
- 1. jmilabs.com [jmilabs.com]
- 2. This compound: a novel small-molecule inhibitor of bacterial lipoprotein transport targeting Enterobacteriaceae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound: a novel small-molecule inhibitor of bacterial lipoprotein transport targeting Enterobacteriaceae - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Time-Kill Assay of SMT-738
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for performing a time-kill assay to evaluate the bactericidal activity of SMT-738, a novel inhibitor of the bacterial lipoprotein transport complex (LolCDE). This compound has demonstrated potent and rapid bactericidal activity against clinically relevant Enterobacteriaceae, including carbapenem-resistant strains (CRE).[1][2][3][4][5]
Introduction
This compound is a first-in-class small molecule antibiotic that targets the LolCDE complex, an essential system for lipoprotein transport in Gram-negative bacteria. This novel mechanism of action allows this compound to circumvent common resistance mechanisms. Time-kill assays are crucial for characterizing the pharmacodynamics of new antimicrobial agents, providing insights into their bactericidal or bacteriostatic effects over time. This protocol outlines the standardized methodology for assessing the in vitro bactericidal kinetics of this compound against susceptible bacterial strains.
Mechanism of Action of this compound
This compound inhibits the LolCDE complex, which is responsible for transporting lipoproteins from the inner membrane to the outer membrane of Gram-negative bacteria. This disruption of lipoprotein transport is detrimental to the integrity of the bacterial outer membrane, leading to rapid cell death.
Mechanism of this compound Inhibition
Experimental Protocol: Time-Kill Assay for this compound
This protocol is based on established methodologies and specific findings from studies on this compound.
Materials
-
Bacterial Strains:
-
Escherichia coli (e.g., NCTC 13441)
-
Klebsiella pneumoniae (e.g., NCTC 13438)
-
-
Test Compound: this compound
-
Media and Reagents:
-
Cation-adjusted Mueller Hinton Broth (CAMHB)
-
Tryptic Soy Agar (TSA) or other suitable solid medium
-
Phosphate-buffered saline (PBS) or 0.9% saline
-
Neutralizing broth (if required, to inactivate this compound)
-
-
Equipment:
-
Spectrophotometer
-
Shaking incubator
-
96-well microtiter plates
-
Pipettes and sterile tips
-
Sterile culture tubes and flasks
-
Spiral plater or manual plating supplies
-
Colony counter
-
Experimental Workflow
Time-Kill Assay Workflow
Detailed Methodology
3.1. Determination of Minimum Inhibitory Concentration (MIC)
Prior to the time-kill assay, the MIC of this compound against the test strains should be determined using the broth microdilution method according to CLSI guidelines. This will inform the concentrations to be used in the time-kill assay.
3.2. Preparation of Bacterial Inoculum
-
From a fresh overnight culture on TSA, pick a few colonies and inoculate into CAMHB.
-
Incubate at 37°C with shaking until the culture reaches the mid-logarithmic phase of growth (typically an OD600 of 0.4-0.6).
-
Dilute the bacterial suspension in fresh, pre-warmed CAMHB to achieve a final starting inoculum of approximately 1-5 x 106 colony-forming units (CFU)/mL.
3.3. Preparation of this compound and Controls
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of this compound in CAMHB to achieve final concentrations of 2x and 4x the predetermined MIC.
-
Controls:
-
Growth Control: Bacterial inoculum in CAMHB without this compound.
-
Positive Control (Optional): A known bactericidal antibiotic (e.g., colistin at 4x MIC) to ensure the assay is performing as expected.
-
Vehicle Control: Bacterial inoculum in CAMHB with the same concentration of the solvent used for the this compound stock solution.
-
3.4. Assay Procedure
-
Dispense the prepared this compound dilutions and controls into a 96-well microtiter plate or sterile tubes.
-
Add the prepared bacterial inoculum to each well/tube to achieve the final desired bacterial density and drug concentrations.
-
Incubate the plate/tubes at 37°C with shaking (e.g., 180 rpm).
-
At specified time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw an aliquot (e.g., 100 µL) from each well/tube.
-
Perform ten-fold serial dilutions of each aliquot in sterile PBS or saline.
-
Plate a defined volume (e.g., 10-100 µL) of the appropriate dilutions onto TSA plates.
-
Incubate the plates at 37°C for 18-24 hours.
3.5. Data Collection and Analysis
-
After incubation, count the number of colonies on the plates.
-
Calculate the CFU/mL for each time point and concentration using the following formula:
-
CFU/mL = (Number of colonies x Dilution factor) / Volume plated (mL)
-
-
Convert the CFU/mL values to log10 CFU/mL.
-
Plot the mean log10 CFU/mL (± standard deviation) against time for each concentration of this compound and the controls.
-
A ≥3-log10 reduction in CFU/mL from the initial inoculum is considered bactericidal activity.
Data Presentation
Quantitative data from the time-kill assay should be summarized in tables for clear comparison.
Table 1: MIC of this compound against Test Strains
| Bacterial Strain | MIC (µg/mL) |
| E. coli NCTC 13441 | 0.15 |
| K. pneumoniae NCTC 13438 | 0.61 |
Note: These are example values based on published data. Actual MICs should be determined experimentally.
Table 2: Time-Kill Kinetics of this compound against E. coli NCTC 13441
| Time (hours) | Log10 CFU/mL (Growth Control) | Log10 CFU/mL (2x MIC this compound) | Log10 CFU/mL (4x MIC this compound) | Log10 Reduction (2x MIC) | Log10 Reduction (4x MIC) |
| 0 | 6.0 | 6.0 | 6.0 | 0.0 | 0.0 |
| 2 | 6.5 | <3.0 | <3.0 | >3.0 | >3.0 |
| 4 | 7.2 | <3.0 | <3.0 | >4.2 | >4.2 |
| 6 | 8.0 | <3.0 | <3.0 | >5.0 | >5.0 |
| 8 | 8.5 | <3.0 | <3.0 | >5.5 | >5.5 |
| 24 | 9.0 | <3.0 | <3.0 | >6.0 | >6.0 |
Note: This table presents hypothetical data based on the reported rapid bactericidal activity of this compound, where a >3 log10 CFU/mL reduction was observed at 2 hours. The limit of detection is assumed to be 3.0 log10 CFU/mL.
Table 3: Time-Kill Kinetics of this compound against K. pneumoniae NCTC 13438
| Time (hours) | Log10 CFU/mL (Growth Control) | Log10 CFU/mL (2x MIC this compound) | Log10 CFU/mL (4x MIC this compound) | Log10 Reduction (2x MIC) | Log10 Reduction (4x MIC) |
| 0 | 6.0 | 6.0 | 6.0 | 0.0 | 0.0 |
| 2 | 6.4 | 4.5 | 3.8 | 1.5 | 2.2 |
| 4 | 7.0 | <3.0 | <3.0 | >4.0 | >4.0 |
| 6 | 7.8 | <3.0 | <3.0 | >4.8 | >4.8 |
| 8 | 8.3 | <3.0 | <3.0 | >5.3 | >5.3 |
| 24 | 8.8 | <3.0 | <3.0 | >5.8 | >5.8 |
Note: This table presents hypothetical data illustrating a slightly slower but still potent bactericidal effect against K. pneumoniae, consistent with published findings.
Expected Results
Based on existing data, this compound is expected to demonstrate rapid bactericidal activity against susceptible Enterobacteriaceae strains. A significant reduction in bacterial viability, exceeding a 3-log10 decrease, is anticipated within the initial hours of exposure (2-4 hours) at concentrations of 2x and 4x the MIC. No regrowth is expected over a 24-hour period.
Troubleshooting
-
No bactericidal activity:
-
Verify the MIC of this compound.
-
Ensure the correct preparation of the bacterial inoculum and this compound dilutions.
-
Check the viability of the bacterial stock.
-
-
High variability between replicates:
-
Ensure thorough mixing at each step.
-
Refine plating technique for consistency.
-
-
Contamination:
-
Use strict aseptic techniques throughout the procedure.
-
By following this detailed protocol, researchers can effectively and reproducibly evaluate the bactericidal kinetics of this compound, contributing to a deeper understanding of its antimicrobial profile and potential clinical applications.
References
- 1. This compound: a novel small-molecule inhibitor of bacterial lipoprotein transport targeting Enterobacteriaceae - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound: a novel small-molecule inhibitor of bacterial lipoprotein transport targeting Enterobacteriaceae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. journals.asm.org [journals.asm.org]
- 5. Summit Therapeutics Sub Inc. - Company - Business Development - Enterobacteriaceae [smmttx.com:443]
Application Notes and Protocols: Murine Model of Urinary Tract Infection for SMT-738 Efficacy Testing
Audience: Researchers, scientists, and drug development professionals.
Introduction
Urinary tract infections (UTIs) represent a significant public health burden, often complicated by the rise of multidrug-resistant (MDR) pathogens, particularly Gram-negative bacteria such as Escherichia coli and Klebsiella pneumoniae.[1] The development of novel antibiotics with new mechanisms of action is crucial to address this growing threat.[2][3] SMT-738 is a novel, first-in-class small-molecule antibiotic that targets the bacterial lipoprotein transport complex (LolCDE), a clinically unexploited and essential target in Gram-negative bacteria.[2][4] This unique mechanism allows this compound to overcome many existing resistance mechanisms. Preclinical studies have demonstrated its potent bactericidal activity against a range of Enterobacterales, including carbapenem-resistant strains (CRE).
These application notes provide a detailed protocol for evaluating the in vivo efficacy of this compound using a well-established murine model of urinary tract infection. This model is a robust and reproducible system for studying the pathogenesis of UTIs and assessing the therapeutic potential of new antimicrobial agents.
Mechanism of Action of this compound
This compound exerts its bactericidal effect by inhibiting the LolCDE complex, which is essential for the transport of lipoproteins from the inner membrane to the outer membrane of Gram-negative bacteria. Disruption of this pathway compromises the integrity of the bacterial outer membrane, leading to cell death.
Caption: Mechanism of action of this compound targeting the LolCDE complex.
In Vivo Efficacy of this compound in a Murine UTI Model
Pharmacokinetic studies in mice have shown that this compound distributes to key infection sites, including the urinary tract, bloodstream, and lungs. Efficacy studies in a murine UTI model have demonstrated a significant reduction in bacterial burden in both the urine and kidneys.
Table 1: Summary of this compound Efficacy in a Murine UTI Model
| Parameter | Details |
| Animal Model | Female CH3/HeN mice |
| Infecting Organism | E. coli UTI89 |
| This compound MIC against UTI89 | 0.5 µg/mL |
| Treatment Regimen | 20 mg/kg this compound administered via 60-min IV infusion |
| Dosing Frequency | Once daily (QD) or twice daily (BID) for 3 days |
| Efficacy Readout | 96 hours post-infection |
| Outcome | Robust clearance of bacterial burden to below the limit of detection in urine and kidney |
| Bacterial Load Reduction | 5–6 log10 reduction compared to pre-treatment |
Experimental Protocol: Murine Model of Urinary Tract Infection
This protocol is adapted from established methods for inducing UTI in mice and is specifically tailored for testing the efficacy of this compound.
Materials:
-
Female CH3/HeN mice (6-8 weeks old)
-
Uropathogenic E. coli (UPEC) strain UTI89
-
Luria-Bertani (LB) broth and agar
-
Phosphate-buffered saline (PBS), sterile
-
Anesthetic (e.g., isoflurane)
-
Sterile catheters
-
This compound formulated for intravenous administration
-
Vehicle control (formulation buffer)
-
Syringes and needles for IV infusion
-
Dissection tools
-
Homogenizer
-
Appropriate personal protective equipment (PPE)
Experimental Workflow:
Caption: Experimental workflow for this compound efficacy testing in a murine UTI model.
Procedure:
-
Animal Acclimatization:
-
House female CH3/HeN mice in a specific pathogen-free facility for at least one week before the experiment to allow for acclimatization.
-
Provide ad libitum access to food and water.
-
-
Preparation of Bacterial Inoculum:
-
Streak E. coli UTI89 onto an LB agar plate and incubate overnight at 37°C.
-
The following day, inoculate a single colony into LB broth and grow statically overnight at 37°C to promote the expression of type 1 pili, which are important for bladder colonization.
-
On the day of infection, centrifuge the bacterial culture, wash the pellet with sterile PBS, and resuspend in PBS to a final concentration of approximately 1 x 10^8 colony-forming units (CFU) in 50 µL. The exact CFU count should be confirmed by plating serial dilutions on LB agar.
-
-
Transurethral Inoculation:
-
Anesthetize the mice using a calibrated vaporizer with isoflurane.
-
Once anesthetized, carefully insert a sterile, lubricated catheter into the urethra.
-
Slowly instill 50 µL of the bacterial suspension into the bladder.
-
Maintain the mouse in a head-down position for a few minutes to ensure the inoculum is retained in the bladder.
-
Allow the mice to recover on a warming pad.
-
-
This compound Administration:
-
At a predetermined time post-infection (e.g., 24 hours), begin treatment with this compound.
-
Administer 20 mg/kg of this compound via a 60-minute intravenous infusion.
-
A control group should receive the vehicle alone following the same administration schedule.
-
Continue treatment once or twice daily for a total of 3 days.
-
-
Monitoring:
-
Monitor the mice daily for clinical signs of infection, such as weight loss, ruffled fur, and lethargy.
-
-
Euthanasia and Tissue Harvest:
-
At 96 hours post-infection, humanely euthanize the mice.
-
Aseptically harvest the bladder and both kidneys.
-
-
Determination of Bacterial Burden:
-
Place each organ in a pre-weighed tube containing a known volume of sterile PBS.
-
Homogenize the tissues using a mechanical homogenizer.
-
Prepare serial dilutions of the tissue homogenates in sterile PBS.
-
Plate the dilutions onto LB agar plates.
-
Incubate the plates overnight at 37°C.
-
The following day, count the number of colonies on each plate to determine the CFU per gram of tissue.
-
-
Data Analysis:
-
Calculate the mean and standard deviation of the CFU/gram of tissue for each treatment group.
-
Compare the bacterial loads in the this compound treated group to the vehicle-treated control group using appropriate statistical tests (e.g., Mann-Whitney U test). A significant reduction in bacterial burden in the this compound group indicates efficacy.
-
Conclusion
The murine model of urinary tract infection is an indispensable tool for the preclinical evaluation of novel antibiotics. The protocol outlined provides a robust framework for assessing the in vivo efficacy of this compound. The demonstrated ability of this compound to significantly reduce bacterial loads in the urinary tract of infected mice highlights its potential as a promising new therapeutic agent for the treatment of complicated UTIs caused by multidrug-resistant Enterobacterales.
References
- 1. Multi-drug-resistant Gram-negative bacteria causing urinary tract infections: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound: a novel small-molecule inhibitor of bacterial lipoprotein transport targeting Enterobacteriaceae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Summit Therapeutics Sub Inc. - Company - Business Development - Enterobacteriaceae [smmttx.com:443]
- 4. This compound: a novel small-molecule inhibitor of bacterial lipoprotein transport targeting Enterobacteriaceae - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for SMT-738 Formulation with 20% Hydroxypropyl-β-Cyclodextrin
For Researchers, Scientists, and Drug Development Professionals
Introduction
SMT-738 is a novel, first-in-class small-molecule antibiotic that represents a significant advancement in the fight against multidrug-resistant Gram-negative bacteria.[1][2] It exhibits potent and targeted activity against Enterobacteriaceae, including carbapenem-resistant strains (CRE), which are considered an urgent public health threat.[1][3] this compound functions by inhibiting the bacterial lipoprotein transport complex (LolCDE), an essential and clinically unexploited target in Gram-negative bacteria.[1] This unique mechanism of action allows this compound to overcome existing resistance mechanisms.
Due to its hydrophobic nature, this compound requires a specialized formulation to achieve the necessary solubility for in vivo applications. A formulation containing 20% Hydroxypropyl-β-cyclodextrin (HPβCD) has been successfully utilized to enhance the aqueous solubility of this compound to over 20 mg/mL, enabling its administration in preclinical models. HPβCD is a cyclic oligosaccharide that encapsulates the hydrophobic this compound molecule within its central cavity, thereby increasing its solubility and stability in aqueous solutions.
These application notes provide a comprehensive overview of the this compound formulation with 20% HPβCD, including its properties, preparation protocols, and applications in preclinical research.
Data Presentation
Table 1: In Vitro Activity of this compound
| Organism | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| Escherichia coli | 0.5 | 1 |
| Klebsiella pneumoniae | 1 | 2 |
MIC (Minimum Inhibitory Concentration) data represents the potency of this compound against a panel of clinical isolates.
Table 2: In Vitro Properties of this compound
| Property | Observation |
| Spectrum of Activity | Narrow-spectrum, targeting Enterobacteriaceae |
| Bactericidal Activity | Rapid bactericidal activity observed within 2-4 hours |
| Frequency of Resistance | Low propensity for resistance development (<10⁻⁹) |
Table 3: Physicochemical Properties of this compound Formulation
| Parameter | Value |
| Vehicle | 20% (w/v) Hydroxypropyl-β-cyclodextrin in aqueous solution |
| Achieved Solubility | >20 mg/mL |
Table 4: In Vitro Safety Profile of this compound
| Assay | Result |
| HepG2 Cytotoxicity (IC₅₀) | >200 µM |
| HEK293 Cytotoxicity (IC₅₀) | >200 µM |
IC₅₀ (half maximal inhibitory concentration) values indicate a favorable in vitro safety profile.
Experimental Protocols
Protocol 1: Preparation of 20% (w/v) HPβCD Vehicle
This protocol describes the preparation of the 20% HPβCD solution used as the vehicle for this compound.
Materials:
-
Hydroxypropyl-β-cyclodextrin (pharmaceutical grade)
-
Sterile, pyrogen-free water for injection (WFI)
-
Sterile glassware (beakers, graduated cylinders)
-
Magnetic stirrer and stir bar
-
Sterile 0.22 µm filter
Procedure:
-
In a sterile beaker, measure the required volume of WFI.
-
While continuously stirring the WFI with a magnetic stirrer, slowly add the calculated amount of HPβCD powder to achieve a final concentration of 20% (w/v) (e.g., 20 g of HPβCD in a final volume of 100 mL).
-
Continue stirring at room temperature until the HPβCD is completely dissolved, resulting in a clear solution. This may take up to 30 minutes. Gentle warming (to no more than 40°C) can be used to expedite dissolution if necessary.
-
Once fully dissolved, filter the solution through a sterile 0.22 µm filter into a sterile container to ensure sterility.
-
The 20% HPβCD vehicle is now ready for the preparation of the this compound formulation. Store at 2-8°C.
Protocol 2: Preparation of this compound Formulation with 20% HPβCD
This protocol details the steps to formulate this compound with the prepared 20% HPβCD vehicle for in vivo administration.
Materials:
-
This compound powder
-
Prepared sterile 20% (w/v) HPβCD vehicle (from Protocol 1)
-
Sterile vials
-
Analytical balance
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Weigh the desired amount of this compound powder using an analytical balance and place it into a sterile vial.
-
Add a small volume of the 20% HPβCD vehicle to the vial to create a slurry.
-
Vortex the slurry vigorously to ensure the powder is well-wetted.
-
Gradually add the remaining volume of the 20% HPβCD vehicle to reach the target final concentration of this compound.
-
Vortex the solution for several minutes until the this compound is completely dissolved. The solution should be clear and free of visible particulates.
-
If complete dissolution is not achieved by vortexing alone, sonicate the vial in a water bath for short intervals until the solution is clear. Avoid excessive heating during sonication.
-
The final this compound formulation is ready for administration. The formulation should be prepared fresh before each use.
Protocol 3: In Vivo Efficacy Evaluation in a Murine Thigh Infection Model
This protocol provides a general framework for assessing the in vivo efficacy of the this compound formulation.
Materials:
-
Female BALB/c mice (or other appropriate strain)
-
Log-phase culture of the challenge organism (e.g., E. coli or K. pneumoniae)
-
Normal saline
-
Cyclophosphamide (for inducing neutropenia)
-
This compound formulation (prepared as per Protocol 2)
-
Vehicle control (20% HPβCD)
-
Syringes and needles for injection
-
Homogenizer
-
Agar plates for bacterial enumeration
Procedure:
-
Induction of Neutropenia: Induce neutropenia in mice by intraperitoneal injection of cyclophosphamide on days -4 and -1 prior to infection.
-
Infection: On day 0, inject a defined inoculum of the challenge organism (e.g., 10⁶ CFU) into the thigh muscle of each mouse.
-
Treatment: At a specified time post-infection (e.g., 2 hours), administer the this compound formulation or the vehicle control via the desired route (e.g., intravenous or subcutaneous). Dosing volume and frequency will depend on the experimental design.
-
Assessment of Bacterial Burden: At a predetermined endpoint (e.g., 24 hours post-treatment), euthanize the mice. Aseptically remove the infected thigh muscle and homogenize it in sterile saline.
-
Perform serial dilutions of the tissue homogenate and plate onto appropriate agar plates.
-
Incubate the plates overnight at 37°C and count the number of colony-forming units (CFU) to determine the bacterial burden per gram of tissue.
-
Data Analysis: Compare the bacterial burden in the this compound treated groups to the vehicle control group to determine the efficacy of the formulation.
Visualizations
Caption: Mechanism of action of this compound, inhibiting the LolCDE lipoprotein transport system.
Caption: Workflow for the preparation of the this compound formulation with 20% HPβCD.
References
- 1. This compound: a novel small-molecule inhibitor of bacterial lipoprotein transport targeting Enterobacteriaceae - PMC [pmc.ncbi.nlm.nih.gov]
- 2. humapub.com [humapub.com]
- 3. This compound: a novel small-molecule inhibitor of bacterial lipoprotein transport targeting Enterobacteriaceae - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Utilizing Phosphate Buffer (pH 6.0) as a Vehicle for SMT-738
Audience: Researchers, scientists, and drug development professionals.
Introduction
SMT-738 is a novel, first-in-class small-molecule antibiotic that targets the bacterial lipoprotein transport complex (LolCDE), demonstrating potent activity against Enterobacteriaceae, including carbapenem-resistant strains[1][2]. This document provides detailed application notes and protocols for the use of a phosphate buffer at pH 6.0 as a vehicle for the formulation and administration of this compound in preclinical research settings. The selection of an appropriate vehicle is critical for ensuring the stability, solubility, and bioavailability of a drug candidate during in vitro and in vivo studies. Phosphate buffer at pH 6.0 has been successfully utilized as a vehicle for this compound in murine infection models, indicating its suitability for such applications[1][3][4].
Mechanism of Action
This compound exerts its bactericidal effect by inhibiting the LolCDE complex, which is essential for the transport of lipoproteins from the inner to the outer membrane in Gram-negative bacteria. This disruption of lipoprotein transport compromises the integrity of the bacterial outer membrane, leading to cell death. The LolCDE complex is a clinically unexploited target, and its absence in human cells provides a key therapeutic window.
Data Presentation
The following table summarizes the reported solubility and use of this compound in a phosphate buffer vehicle.
| Parameter | Value/Condition | Reference |
| Vehicle | Phosphate Buffer | |
| pH | 6.0 | |
| Solubility | >20 mg/mL | |
| Application | Murine in vivo infection models (urinary tract, lung, bloodstream) | |
| Administration Route | Intravenous (IV) infusion |
Experimental Protocols
1. Preparation of 0.1 M Phosphate Buffer (pH 6.0)
This protocol describes the preparation of a 0.1 M sodium phosphate buffer solution with a target pH of 6.0.
-
Materials:
-
Sodium phosphate monobasic (NaH₂PO₄)
-
Sodium phosphate dibasic (Na₂HPO₄)
-
Deionized water
-
pH meter
-
Magnetic stirrer and stir bar
-
Volumetric flasks and graduated cylinders
-
Hydrochloric acid (HCl) and sodium hydroxide (NaOH) for pH adjustment
-
-
Procedure:
-
Prepare Stock Solutions:
-
0.1 M Sodium Phosphate Monobasic: Dissolve the appropriate amount of sodium phosphate monobasic in deionized water to create a 0.1 M solution.
-
0.1 M Sodium Phosphate Dibasic: Dissolve the appropriate amount of sodium phosphate dibasic in deionized water to create a 0.1 M solution.
-
-
Mixing: In a beaker on a magnetic stirrer, combine the 0.1 M sodium phosphate monobasic and 0.1 M sodium phosphate dibasic solutions in a ratio that yields a pH close to 6.0. A common starting point is to mix the monobasic and dibasic solutions and monitor the pH.
-
pH Adjustment: Calibrate the pH meter. While stirring, slowly add the 0.1 M sodium phosphate dibasic solution to the 0.1 M sodium phosphate monobasic solution until the pH approaches 6.0. For fine adjustments, use dilute HCl to lower the pH or dilute NaOH to raise the pH until the target of 6.0 is reached.
-
Final Volume and Sterilization: Transfer the buffer solution to a volumetric flask and add deionized water to reach the final desired volume. For in vivo studies, sterilize the buffer by autoclaving or by filtration through a 0.22 µm filter.
-
2. Formulation of this compound in Phosphate Buffer (pH 6.0)
This protocol details the steps for dissolving this compound in the prepared phosphate buffer for experimental use.
-
Materials:
-
This compound powder
-
Sterile 0.1 M Phosphate Buffer (pH 6.0)
-
Vortex mixer
-
Water bath or sonicator (optional)
-
Sterile vials or tubes
-
-
Procedure:
-
Weighing: Accurately weigh the required amount of this compound powder based on the desired final concentration.
-
Dissolution: Add the weighed this compound to a sterile vial. Add the appropriate volume of sterile 0.1 M phosphate buffer (pH 6.0) to achieve the target concentration.
-
Mixing: Cap the vial and vortex thoroughly until the this compound is completely dissolved. The solution should be clear.
-
Aiding Dissolution (if necessary): If precipitation or phase separation occurs, gentle heating in a water bath or sonication can be used to aid dissolution.
-
Final Inspection: Visually inspect the solution to ensure it is clear and free of any particulate matter before use.
-
Storage: For short-term storage, keep the formulated this compound solution at room temperature. For longer-term storage, it is recommended to store stock solutions at -80°C for up to 6 months or -20°C for up to 1 month.
-
Mandatory Visualizations
Caption: Experimental workflow for this compound formulation.
Caption: this compound mechanism of action signaling pathway.
References
- 1. This compound: a novel small-molecule inhibitor of bacterial lipoprotein transport targeting Enterobacteriaceae - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound: a novel small-molecule inhibitor of bacterial lipoprotein transport targeting Enterobacteriaceae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. journals.asm.org [journals.asm.org]
Determining the Minimum Inhibitory Concentration (MIC) of SMT-738: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
SMT-738 is a novel, first-in-class small-molecule antibiotic that represents a significant advancement in the fight against multi-drug resistant (MDR) Gram-negative bacteria.[1][2] It exhibits potent and selective antimicrobial activity, primarily targeting members of the Enterobacterales order.[1] This document provides detailed application notes and protocols for determining the Minimum Inhibitory Concentration (MIC) of this compound, a critical parameter for assessing its antimicrobial potency and for guiding further research and development.
Mechanism of Action
This compound functions by inhibiting the bacterial lipoprotein transport complex, LolCDE.[1][3] This complex is essential for the transport of lipoproteins from the inner membrane to the outer membrane in Gram-negative bacteria. By disrupting this vital pathway, this compound exerts rapid bactericidal activity. The LolCDE complex is a clinically unexploited target and is absent in human cells, contributing to the promising in vitro safety profile of this compound.
Data Presentation: In Vitro Activity of this compound
The following tables summarize the in vitro antimicrobial activity of this compound against key pathogens. MIC values were determined using the broth microdilution method in accordance with Clinical and Laboratory Standards Institute (CLSI) guidelines.
Table 1: MIC Distribution of this compound against Escherichia coli and Klebsiella pneumoniae
| Organism (n=100) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | MIC Range (µg/mL) |
| Escherichia coli | - | 1 | - |
| Klebsiella pneumoniae | - | 2 | 0.5 - 4 |
MIC₅₀ and MIC₉₀ represent the concentrations at which 50% and 90% of isolates were inhibited, respectively.
Table 2: Specific MIC Values for Representative Strains
| Strain | Description | MIC (µg/mL) |
| E. coli NCTC 13441 | Uropathogenic (UPEC), CTX-M-15 ESBL | 0.15 |
| K. pneumoniae NCTC 13438 | MDR, Class A KPC | 0.61 |
Table 3: Activity Spectrum of this compound against Various Bacterial Species
| Bacterial Species | MIC Range (µg/mL) | Activity |
| Enterobacterales | 0.12 - 2 | Potent |
| Edwardsiella tarda | 32 | Reduced |
| Hafnia alvei | 32 | Reduced |
| Morganella morganii | >64 | Inactive |
| Proteus sp. | 8 - 32 | Reduced |
Experimental Protocol: Broth Microdilution MIC Assay for this compound
This protocol outlines the determination of the MIC of this compound using the broth microdilution method, adhering to CLSI standards.
Materials
-
This compound (prepare stock solution in a suitable solvent, e.g., DMSO)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates (U-bottom)
-
Bacterial strains for testing (e.g., E. coli, K. pneumoniae)
-
Sterile saline or phosphate-buffered saline (PBS)
-
Spectrophotometer or McFarland standards
-
Incubator (35°C ± 2°C)
-
Pipettes and sterile tips
-
Sterile reservoirs
Procedure
-
Preparation of Bacterial Inoculum:
-
From a fresh (18-24 hours) agar plate, select 3-5 isolated colonies of the test organism.
-
Suspend the colonies in sterile saline or PBS.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard (equivalent to approximately 1-2 x 10⁸ CFU/mL).
-
Dilute this adjusted suspension 1:100 in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Preparation of this compound Dilutions:
-
Perform serial two-fold dilutions of the this compound stock solution in CAMHB in a separate 96-well plate or in tubes to achieve the desired concentration range (e.g., 64 µg/mL to 0.06 µg/mL).
-
-
Inoculation of Microtiter Plate:
-
Add 50 µL of the appropriate this compound dilution to each well of the 96-well microtiter plate.
-
Add 50 µL of the prepared bacterial inoculum to each well, resulting in a final volume of 100 µL.
-
Include a growth control well (containing only inoculum and broth) and a sterility control well (containing only broth).
-
-
Incubation:
-
Incubate the microtiter plate at 35°C ± 2°C for 16-20 hours in ambient air.
-
-
Reading the Results:
-
Following incubation, visually inspect the microtiter plate for bacterial growth.
-
The MIC is defined as the lowest concentration of this compound that completely inhibits visible growth of the organism.
-
Visualizations
Signaling Pathway: Inhibition of Lipoprotein Transport by this compound
References
- 1. This compound: a novel small-molecule inhibitor of bacterial lipoprotein transport targeting Enterobacteriaceae - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Summit Therapeutics Sub Inc. - Company - Business Development - Enterobacteriaceae [smmttx.com:443]
- 3. This compound: a novel small-molecule inhibitor of bacterial lipoprotein transport targeting Enterobacteriaceae - PubMed [pubmed.ncbi.nlm.nih.gov]
SMT-738: Application Notes and Protocols for the Treatment of NDM-Producing E. coli Infections
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the pre-clinical data and experimental protocols for SMT-738, a novel antibiotic targeting New Delhi metallo-beta-lactamase (NDM)-producing Escherichia coli. This compound represents a new class of small-molecule inhibitors that targets the bacterial lipoprotein transport complex (LolCDE), a novel and clinically unexploited target in Gram-negative bacteria.[1][2][3][4][5]
Mechanism of Action
This compound functions by inhibiting the LolCDE complex, which is essential for the transport of lipoproteins to the outer membrane of Gram-negative bacteria. This disruption of lipoprotein transport leads to compromised outer membrane integrity and subsequent bactericidal activity. Resistance to this compound has been associated with mutations in the lolC or lolE genes.
Caption: Mechanism of this compound targeting the LolCDE complex.
In Vitro Activity of this compound
This compound demonstrates potent and selective activity against Enterobacterales, including multidrug-resistant (MDR) strains of E. coli.
Minimum Inhibitory Concentration (MIC) Data
The following tables summarize the MIC values of this compound against various E. coli isolates.
Table 1: MIC of this compound against NDM-Producing E. coli and K. pneumoniae Clinical Isolates
| Organism | Number of Isolates | This compound MIC Range (µg/mL) |
| E. coli (NDM-1, -4, -5) | 15 | 0.25 - 1 |
| K. pneumoniae (NDM-1, -4, -5) | 15 | 0.5 - 1 |
Table 2: MIC90 of this compound Compared to Other Antibiotics against Clinical Isolates
| Antibiotic | E. coli MIC90 (µg/mL) (n=100) | K. pneumoniae MIC90 (µg/mL) (n=100) |
| This compound | 1 | 2 |
| Amoxicillin/Clavulanate | >32 | >32 |
| Meropenem/Vaborbactam | ≤0.06 | >8 |
| Colistin | 0.5 | 16 |
Table 3: MIC of this compound against Specific E. coli Strains
| Strain | Characteristics | This compound MIC (µg/mL) |
| NCTC 13441 | MDR, CTX-M-15 ESBL, Uropathogenic | 0.15 |
| UTI89 | Uropathogenic | 0.5 |
| BAA 2469 | NDM-1 positive | Not explicitly stated |
In Vivo Efficacy and Pharmacokinetics
This compound has demonstrated significant efficacy in murine infection models and possesses a favorable pharmacokinetic profile.
Murine Infection Model Data
Table 4: Efficacy of this compound in a Murine Urinary Tract Infection (UTI) Model
| Treatment Group | Dosing Regimen | Bacterial Load Reduction (log10 CFU) |
| This compound | 20 mg/kg QD or BID (60-min IV infusion) for 3 days | 5-6 log10 reduction in urine and kidney |
| Vehicle Control | - | - |
Pharmacokinetic Parameters
Table 5: Pharmacokinetic Profile of this compound in Male CD-1 Mice after a 20 mg/kg IV Bolus
| Parameter | Value |
| C0 | 18,386 ng/mL |
| Vss | 4.3 L/kg |
| CL | 59 mL/min/kg |
Experimental Protocols
The following are detailed protocols for key experiments based on the methodologies described in the cited literature.
Protocol 1: Minimum Inhibitory Concentration (MIC) Determination
This protocol outlines the determination of MIC values using the broth microdilution method.
Materials:
-
This compound
-
Bacterial isolates (e.g., NDM-producing E. coli)
-
Cation-adjusted Mueller-Hinton broth (CAMHB)
-
96-well microtiter plates
-
Spectrophotometer
-
Incubator
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent.
-
Perform serial two-fold dilutions of this compound in CAMHB in a 96-well plate.
-
Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard and dilute to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Add the bacterial inoculum to each well containing the this compound dilutions. Include a growth control (no antibiotic) and a sterility control (no bacteria).
-
Incubate the plates at 37°C for 18-24 hours.
-
Determine the MIC as the lowest concentration of this compound that completely inhibits visible growth.
Protocol 2: Time-Kill Assay
This protocol assesses the bactericidal activity of this compound over time.
Materials:
-
This compound
-
Bacterial isolates
-
CAMHB
-
Shaking incubator
-
Agar plates
-
Sterile saline
Procedure:
-
Prepare cultures of the test organism in CAMHB to early logarithmic phase.
-
Add this compound at concentrations of 2x and 4x the MIC. Include a vehicle-only control.
-
Incubate the cultures at 37°C with shaking.
-
At specified time points (e.g., 0, 2, 4, 6, 8, 24 hours), withdraw aliquots from each culture.
-
Perform serial dilutions of the aliquots in sterile saline and plate onto agar plates.
-
Incubate the plates at 37°C for 18-24 hours.
-
Count the colonies to determine the number of viable bacteria (CFU/mL) at each time point. This compound has been shown to reduce viability by >3 log CFU/mL at the 2-hour timepoint for uropathogenic E. coli.
Protocol 3: Murine Urinary Tract Infection (UTI) Model
This protocol describes an in vivo model to evaluate the efficacy of this compound.
Materials:
-
Female CD-1 mice
-
Uropathogenic E. coli (e.g., UTI89)
-
This compound formulated for intravenous administration
-
Anesthetic
-
Catheters
Procedure:
-
Anesthetize the mice.
-
Infect the mice via transurethral catheterization with a suspension of uropathogenic E. coli.
-
Allow the infection to establish for a defined period (e.g., 24-48 hours).
-
Administer this compound via intravenous infusion (e.g., 20 mg/kg over 60 minutes) once or twice daily for a specified duration (e.g., 3 days).
-
At the end of the treatment period, euthanize the mice.
-
Aseptically harvest the bladder and kidneys.
-
Homogenize the tissues and perform serial dilutions for bacterial enumeration by plating on appropriate agar.
-
Calculate the bacterial load (CFU/gram of tissue) and compare between treated and control groups.
Caption: General experimental workflow for this compound evaluation.
Safety and Toxicological Profile
In vitro safety studies have indicated a promising toxicological profile for this compound. It has been evaluated for cytotoxicity against HepG2 and HEK293 cells, genotoxicity, mitotoxicity, and nephrotoxicity.
Disclaimer: These application notes and protocols are intended for research purposes only and are based on published scientific literature. Appropriate safety precautions and institutional guidelines should be followed when handling this compound and pathogenic bacteria. The experimental parameters may require optimization for specific laboratory conditions and bacterial strains.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound: a novel small-molecule inhibitor of bacterial lipoprotein transport targeting Enterobacteriaceae - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound: a novel small-molecule inhibitor of bacterial lipoprotein transport targeting Enterobacteriaceae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. journals.asm.org [journals.asm.org]
Application of SMT-738 in Studies of Bacterial Lipoprotein Transport
For Researchers, Scientists, and Drug Development Professionals
Introduction
SMT-738 is a novel, first-in-class small-molecule antibiotic that presents a promising new approach to combatting multidrug-resistant Gram-negative bacteria, particularly carbapenem-resistant Enterobacteriaceae (CRE).[1][2][3] As an inhibitor of the bacterial lipoprotein transport system, this compound offers a unique mechanism of action that is currently unexploited by other clinical antibiotics.[1][4] These application notes provide a detailed overview of this compound, its mechanism of action, and protocols for its use in research settings.
This compound targets the LolCDE complex, an essential transporter for lipoproteins in Gram-negative bacteria. This complex is responsible for trafficking lipoproteins from the inner membrane to the outer membrane, a critical process for bacterial viability and pathogenesis. By inhibiting this pathway, this compound demonstrates rapid bactericidal activity and a low propensity for the development of resistance.
Mechanism of Action: Inhibition of the LolCDE Lipoprotein Transport Pathway
This compound exerts its bactericidal effect by targeting the LolCDE complex, a crucial component of the lipoprotein transport (Lol) pathway in Gram-negative bacteria. This pathway is essential for the localization of lipoproteins to the outer membrane. The inhibition of this process disrupts the integrity of the outer membrane, leading to cell death.
Caption: Inhibition of the LolCDE lipoprotein transport pathway by this compound.
Quantitative Data
This compound has demonstrated potent activity against a range of clinically relevant Enterobacteriaceae isolates. The following tables summarize its in vitro efficacy.
Table 1: In Vitro Activity of this compound against Enterobacteriaceae
| Organism | MIC90 (µg/mL) |
| Escherichia coli | 1 |
| Klebsiella pneumoniae | 2 |
Table 2: Bactericidal Activity and Resistance Profile of this compound
| Parameter | Observation |
| Bactericidal Activity | Rapid (2-4 hours) |
| Propensity for Resistance | Low (<10⁻⁹) |
Experimental Protocols
The following are detailed protocols for key experiments to study the effects of this compound on bacterial lipoprotein transport.
General Experimental Workflow
The study of this compound's antibacterial properties typically follows a hierarchical approach, from initial in vitro characterization to in vivo efficacy models.
Caption: General experimental workflow for the evaluation of this compound.
Protocol 1: Minimum Inhibitory Concentration (MIC) Determination
This protocol outlines the determination of the MIC of this compound using the broth microdilution method according to Clinical and Laboratory Standards Institute (CLSI) guidelines.
Materials:
-
This compound stock solution (e.g., 1 mg/mL in a suitable solvent)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial strains of interest (e.g., E. coli, K. pneumoniae)
-
96-well microtiter plates
-
Spectrophotometer or plate reader
Procedure:
-
Bacterial Inoculum Preparation:
-
From a fresh agar plate, select 3-5 colonies of the test organism.
-
Inoculate the colonies into a tube containing sterile saline or CAMHB.
-
Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute the adjusted suspension 1:100 in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.
-
-
Serial Dilution of this compound:
-
Prepare a series of two-fold serial dilutions of the this compound stock solution in CAMHB in a 96-well plate. The final volume in each well should be 50 µL. The concentration range should be appropriate to determine the MIC of the test organisms.
-
-
Inoculation:
-
Add 50 µL of the prepared bacterial inoculum to each well of the microtiter plate containing the this compound dilutions.
-
Include a growth control well (bacterial inoculum without this compound) and a sterility control well (broth only).
-
-
Incubation:
-
Incubate the microtiter plate at 35 ± 2 °C for 16-20 hours in ambient air.
-
-
MIC Determination:
-
The MIC is defined as the lowest concentration of this compound that completely inhibits visible growth of the organism. This can be determined by visual inspection or by measuring the optical density at 600 nm (OD₆₀₀).
-
Protocol 2: Time-Kill Assay
This protocol is used to assess the bactericidal or bacteriostatic activity of this compound over time.
Materials:
-
This compound stock solution
-
CAMHB
-
Bacterial strains of interest
-
Sterile culture tubes
-
Spectrophotometer
-
Agar plates for colony counting
-
Sterile saline for dilutions
Procedure:
-
Inoculum Preparation:
-
Prepare a bacterial suspension as described in the MIC protocol and dilute it in CAMHB to a starting density of approximately 5 x 10⁵ CFU/mL.
-
-
Experimental Setup:
-
Prepare culture tubes with CAMHB containing this compound at various concentrations (e.g., 1x, 2x, 4x MIC).
-
Include a growth control tube without this compound.
-
-
Inoculation and Incubation:
-
Inoculate each tube with the prepared bacterial suspension.
-
Incubate the tubes at 35 ± 2 °C with shaking.
-
-
Sampling and Viable Cell Counting:
-
At specified time points (e.g., 0, 2, 4, 6, 8, 24 hours), withdraw an aliquot from each tube.
-
Perform serial ten-fold dilutions of the aliquots in sterile saline.
-
Plate a known volume of each dilution onto appropriate agar plates.
-
Incubate the plates at 35 ± 2 °C for 18-24 hours.
-
-
Data Analysis:
-
Count the number of colonies on the plates to determine the number of viable cells (CFU/mL) at each time point.
-
Plot the log₁₀ CFU/mL versus time for each this compound concentration and the control. A ≥3-log₁₀ reduction in CFU/mL from the initial inoculum is considered bactericidal.
-
Protocol 3: In Vivo Murine Infection Model (General Outline)
Proof-of-concept for the efficacy of this compound has been demonstrated in multiple murine infection models, including bloodstream, pneumonia, and urinary tract infections. The following is a generalized protocol that should be adapted to the specific infection model and institutional animal care and use committee (IACUC) guidelines.
Materials:
-
This compound formulated for intravenous administration
-
Pathogenic bacterial strain (e.g., carbapenem-resistant E. coli or K. pneumoniae)
-
Appropriate mouse strain (e.g., C57BL/6)
-
Vehicle control solution
-
Anesthetic and euthanasia agents
Procedure:
-
Infection:
-
Induce infection in mice via the appropriate route (e.g., intravenous injection for bloodstream infection, intranasal instillation for pneumonia, or transurethral inoculation for urinary tract infection).
-
-
Treatment:
-
At a predetermined time post-infection, administer this compound intravenously. Dosing regimens should be based on prior pharmacokinetic studies.
-
A control group should receive the vehicle solution.
-
-
Monitoring:
-
Monitor the animals for clinical signs of illness and mortality over a defined period.
-
-
Bacterial Burden Determination:
-
At the end of the study, or at specified time points, humanely euthanize the animals.
-
Aseptically harvest relevant tissues (e.g., blood, lungs, kidneys, spleen).
-
Homogenize the tissues and perform serial dilutions.
-
Plate the dilutions on appropriate agar to enumerate the bacterial burden (CFU/gram of tissue or CFU/mL of blood).
-
-
Data Analysis:
-
Compare the bacterial burden in the this compound-treated group to the vehicle control group to determine the in vivo efficacy of the compound. Statistical analysis (e.g., t-test or ANOVA) should be performed.
-
Safety and Toxicology
In vitro toxicology studies have shown that this compound has a promising safety profile. Further in vivo toxicology and safety pharmacology studies are necessary to fully characterize its safety profile for clinical development.
Conclusion
This compound represents a significant advancement in the pursuit of novel antibiotics against multidrug-resistant Gram-negative pathogens. Its unique mechanism of action, potent bactericidal activity, and low resistance potential make it a valuable tool for both basic research into bacterial lipoprotein transport and as a lead candidate for further drug development. The protocols provided here offer a framework for researchers to investigate and harness the potential of this promising new antibiotic.
References
- 1. This compound: a novel small-molecule inhibitor of bacterial lipoprotein transport targeting Enterobacteriaceae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. This compound: a novel small-molecule inhibitor of bacterial lipoprotein transport targeting Enterobacteriaceae - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
Troubleshooting & Optimization
SMT-738 solubility issues and how to resolve them
This technical support center provides guidance for researchers, scientists, and drug development professionals on the solubility of SMT-738 and how to address related challenges during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the expected solubility of this compound?
A1: this compound has a reported solubility of >20 mg/mL in specific formulation vehicles.[1][2] For other common laboratory solvent mixtures, a solubility of ≥ 2.5 mg/mL can be achieved.[3]
Q2: Which solvents are recommended for dissolving this compound?
A2: For in vivo studies, formulations using 20% Hydroxypropyl-β-cyclodextrin or phosphate buffer at pH 6.0 have been successfully used.[1][2] For general laboratory use, solvent systems containing DMSO, PEG300, Tween-80, and saline, or DMSO and SBE-β-CD in saline, or DMSO and corn oil are effective.
Q3: My this compound is not dissolving completely. What should I do?
A3: If you observe precipitation or phase separation, gentle heating and/or sonication can be used to aid dissolution. It is also crucial to ensure the correct solvent ratios are being used as detailed in the preparation protocols.
Q4: Can I prepare a concentrated stock solution of this compound?
A4: Yes, a stock solution can be prepared. For example, a 25.0 mg/mL stock solution in DMSO can be used as a starting point for further dilutions into aqueous buffers or other vehicle formulations.
Troubleshooting Guides
Guide 1: Resolving this compound Precipitation During Formulation
If you encounter precipitation when preparing your this compound solution, follow these troubleshooting steps:
-
Verify Solvent Composition: Double-check that the ratios of each solvent in your formulation are correct.
-
Sequential Addition: Ensure that the solvents are added in the specified order, as this can impact the final solubility.
-
Apply Gentle Heat: Warm the solution gently while stirring. The optimal temperature will depend on the specific solvents used, but avoid excessive heat to prevent degradation.
-
Utilize Sonication: Place the solution in a sonicator bath for short intervals until the precipitate dissolves.
-
pH Adjustment: For aqueous-based solutions, ensure the pH is maintained at an appropriate level, such as pH 6.0 for phosphate buffer formulations.
Quantitative Solubility Data
| Formulation Vehicle | Achieved Solubility | Source |
| 20% Hydroxypropyl-β-cyclodextrin | >20 mg/mL | |
| Phosphate Buffer (pH 6.0) | >20 mg/mL | |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL | |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL | |
| 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL |
Experimental Protocols
Protocol 1: Preparation of this compound Formulation (Aqueous-Based)
This protocol is suitable for achieving a concentration of ≥ 2.5 mg/mL.
Materials:
-
This compound powder
-
DMSO
-
PEG300
-
Tween-80
-
Saline
Procedure:
-
Prepare a stock solution of this compound in DMSO (e.g., 25.0 mg/mL).
-
To prepare a 1 mL working solution, add 100 µL of the DMSO stock solution to 400 µL of PEG300 and mix thoroughly.
-
Add 50 µL of Tween-80 to the mixture and mix until uniform.
-
Add 450 µL of saline to bring the final volume to 1 mL and mix until a clear solution is obtained.
Protocol 2: Preparation of this compound Formulation (Cyclodextrin-Based)
This protocol is suitable for achieving a concentration of ≥ 2.5 mg/mL.
Materials:
-
This compound powder
-
DMSO
-
20% SBE-β-CD in Saline
Procedure:
-
Prepare a stock solution of this compound in DMSO (e.g., 25.0 mg/mL).
-
To prepare a 1 mL working solution, add 100 µL of the DMSO stock solution to 900 µL of 20% SBE-β-CD in saline.
-
Mix thoroughly until a clear solution is achieved.
Visualizations
Signaling Pathway of this compound
Caption: Mechanism of action of this compound, inhibiting the LolCDE transport complex.
Experimental Workflow for Troubleshooting this compound Solubility
Caption: Logical workflow for addressing this compound solubility issues during experiments.
References
SMT-738 In Vivo Optimization: Technical Support Center
Welcome to the technical support center for SMT-738, a novel inhibitor of the bacterial lipoprotein transport complex (LolCDE), designed for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist you in optimizing this compound dosage for your in vivo animal studies.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a first-in-class small molecule antibiotic that targets the LolCDE complex in Gram-negative bacteria.[1][2] This complex is essential for the transport of lipoproteins to the outer membrane. By inhibiting this pathway, this compound disrupts the integrity of the bacterial outer membrane, leading to rapid bactericidal activity.[1]
Q2: What is the spectrum of activity for this compound?
A2: this compound demonstrates potent and selective activity against Enterobacterales, including multi-drug resistant strains of Escherichia coli and Klebsiella pneumoniae.[1][2] It is inactive against a broad panel of other Gram-negative and Gram-positive pathogens.
Q3: What is a recommended starting dose for in vivo studies?
A3: Based on published proof-of-concept studies in murine models, a dose of 20 mg/kg administered intravenously has been shown to be effective in reducing bacterial burden in bloodstream, pneumonia, and urinary tract infection models.
Q4: How should this compound be formulated for in vivo administration?
A4: A common vehicle for this compound is 20% Hydroxypropyl-β-cyclodextrin or phosphate buffer at pH 6.0. The reported solubility in this vehicle is greater than 20 mg/mL.
Q5: What pharmacokinetic parameters have been observed for this compound in mice?
A5: Following a 20 mg/kg intravenous bolus administration in male CD-1 mice, this compound demonstrated distribution to key infection sites, including the bloodstream, urinary tract, and lungs. Please refer to the table below for a summary of key pharmacokinetic parameters.
Quantitative Data Summary
Table 1: Pharmacokinetic Parameters of this compound in Male CD-1 Mice
| Parameter | Value | Unit |
| Dose | 20 | mg/kg |
| Administration Route | IV Bolus | - |
| C₀ (Initial Concentration) | 18,386 | ng/mL |
| Vss (Volume of Distribution) | 4.3 | L/kg |
| CL (Clearance) | 59 | mL/min/kg |
| Kp,kidney (Kidney Partition Coefficient) | 44.8 | - |
| Kp,lung (Lung Partition Coefficient) | 8.1 | - |
| Unchanged in Urine (24h) | ~29.5 | % |
Data sourced from a study in male CD-1 mice.
Table 2: In Vitro Cytotoxicity of this compound
| Cell Line | IC₅₀ |
| HepG2 | >200 µM |
| HEK293 | >200 µM |
IC₅₀ values were determined to be >78.74 µg/mL.
Troubleshooting Guide
Issue 1: Lack of Efficacy at the Recommended Dose
| Potential Cause | Troubleshooting Step |
| Bacterial strain insensitivity | Confirm the MIC of this compound against your specific bacterial strain. While active against many Enterobacterales, there may be strain-specific variations in sensitivity. |
| Suboptimal drug exposure | Consider the route and frequency of administration. While a 20 mg/kg IV bolus has been effective, a 60-minute IV infusion has been identified as an optimal administration route. Depending on the infection model, a twice-daily (BID) dosing regimen may be more effective than a once-daily (QD) regimen. |
| Incorrect formulation | Ensure the formulation is prepared correctly as described in the FAQ section. Improper pH or vehicle concentration could affect solubility and bioavailability. |
| Rapid clearance in your animal model | If using a different species or strain of mouse, conduct a pilot pharmacokinetic study to determine if the clearance rate is significantly higher, thus requiring a higher or more frequent dose. |
Issue 2: Observed Toxicity or Adverse Events
| Potential Cause | Troubleshooting Step |
| Formulation-related toxicity | Prepare a vehicle-only control group to assess for any adverse effects caused by the formulation itself. |
| Dose-related toxicity | Reduce the dose and/or the frequency of administration. Conduct a dose-range-finding study to determine the maximum tolerated dose (MTD) in your specific animal model. |
| Route of administration | An IV bolus can lead to high initial plasma concentrations. Switching to a slower IV infusion over 60 minutes may mitigate acute toxicity. |
Experimental Protocols
Protocol 1: this compound Formulation Preparation
-
Materials: this compound powder, 20% (w/v) Hydroxypropyl-β-cyclodextrin (HPβCD) in sterile water, or sterile phosphate buffer (pH 6.0).
-
Procedure:
-
Calculate the required amount of this compound and vehicle for the desired concentration (e.g., for a 2 mg/mL solution to dose at 10 mL/kg for a 20 mg/kg dose).
-
Gradually add the this compound powder to the vehicle while vortexing or stirring.
-
Continue mixing until the powder is completely dissolved.
-
Visually inspect the solution for any particulates. If necessary, filter the solution through a 0.22 µm sterile filter.
-
Store the formulation as recommended based on stability studies (if available).
-
Protocol 2: Intravenous Administration in Mice
-
Animal Preparation: Properly restrain the mouse. The lateral tail vein is a common site for intravenous injection.
-
Bolus Injection:
-
Warm the tail with a heat lamp or warm water to dilate the veins.
-
Disinfect the injection site with an alcohol wipe.
-
Using a 27-30 gauge needle, insert the needle into the lateral tail vein.
-
Slowly inject the calculated volume of this compound formulation.
-
Withdraw the needle and apply gentle pressure to the injection site to prevent bleeding.
-
-
Infusion:
-
For a 60-minute infusion, a catheterized mouse model and a syringe pump are required.
-
Surgically implant a catheter into a suitable vein (e.g., jugular vein) and allow the animal to recover.
-
Connect the catheter to a syringe pump containing the this compound formulation.
-
Set the pump to deliver the total volume over 60 minutes.
-
Visualizations
Caption: Mechanism of action of this compound, inhibiting the LolCDE lipoprotein transport complex.
Caption: General workflow for an in vivo efficacy study with this compound.
Caption: Decision tree for troubleshooting common in vivo issues with this compound.
References
SMT-738 Technical Support Center: Investigating Potential Off-Target Effects in Mammalian Cells
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential information and guidance for researchers utilizing SMT-738, a novel inhibitor of the bacterial lipoprotein transport complex (LolCDE). The following resources address potential off-target effects in mammalian cells through troubleshooting guides and frequently asked questions, enabling robust experimental design and accurate data interpretation.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a first-in-class small molecule that selectively targets the LolCDE complex in Gram-negative bacteria.[1][2][3][4] This complex is essential for the transport of lipoproteins to the outer membrane of these bacteria.[1] By inhibiting LolCDE, this compound disrupts the integrity of the bacterial outer membrane, leading to rapid bactericidal activity against a range of pathogens, including carbapenem-resistant Enterobacteriaceae (CRE).
Q2: Does the target of this compound, the LolCDE complex, exist in mammalian cells?
A2: No, the LolCDE complex is a clinically unexploited target that is absent in human cells. This inherent selectivity is a key factor in the favorable safety profile of this compound, as it minimizes the potential for on-target toxicity in mammalian systems.
Q3: What is the known in vitro safety profile of this compound against mammalian cells?
A3: this compound has demonstrated a promising in vitro safety profile. In cytotoxicity assays, the half-maximal inhibitory concentration (IC50) against human cell lines was significantly high, indicating low potential for causing cell death. Furthermore, this compound has been evaluated in a panel of in vitro toxicology assays, with no significant liabilities identified at the concentrations tested.
Troubleshooting Guide: Unexpected Experimental Results
Encountering unexpected results is a common aspect of preclinical research. This guide will help you troubleshoot potential issues and differentiate between on-target and potential off-target effects of this compound.
Scenario 1: I am observing higher-than-expected cytotoxicity in my cell line.
-
Question: Could this be an off-target effect of this compound?
-
Answer: While this compound has a high IC50 in standard cell lines, cell-type specific sensitivities can occur. It is crucial to determine if the observed cytotoxicity is a true off-target effect or an artifact of the experimental conditions.
-
Troubleshooting Steps:
-
Confirm Compound Integrity: Ensure the purity and stability of your this compound stock. Improper storage or handling can lead to degradation and altered activity.
-
Vehicle Control: Run a vehicle-only control (e.g., DMSO) at the same concentration used for your this compound experiments to rule out solvent-induced toxicity.
-
Positive Control: Include a positive control for cytotoxicity (e.g., a known cytotoxic agent) to validate your assay's performance.
-
Dose-Response Curve: Generate a full dose-response curve to accurately determine the IC50 in your specific cell line and compare it to the published data.
-
Alternative Viability Assays: Use multiple, mechanistically distinct cell viability assays (e.g., membrane integrity assays like LDH release in addition to metabolic assays like MTT or ATP content) to confirm the cytotoxic effect.
-
Scenario 2: My downstream assay results are altered in this compound-treated cells, but I don't observe significant cell death.
-
Question: Could this compound be interfering with a specific cellular pathway in an off-target manner?
-
Answer: It is possible for a compound to modulate cellular functions without inducing overt cytotoxicity. The following steps can help investigate this possibility.
-
Troubleshooting Steps:
-
Target Engagement: If technically feasible, confirm that this compound is not engaging with unintended cellular targets. Techniques like cellular thermal shift assays (CETSA) can be employed for this purpose.
-
Pathway Analysis: Analyze key signaling pathways that might be affected. For example, if you observe changes in cellular metabolism, consider performing a Seahorse assay to investigate mitochondrial function.
-
Rescue Experiments: If you hypothesize a specific off-target interaction, attempt to rescue the phenotype by overexpressing the putative off-target protein or using a known inhibitor of that pathway as a comparator.
-
Quantitative Data Summary
The following tables summarize the available quantitative data on the in vitro safety profile of this compound.
Table 1: In Vitro Cytotoxicity of this compound in Mammalian Cell Lines
| Cell Line | Assay Type | Endpoint | This compound Result | Positive Control (Thioridazine) |
| HepG2 (Human Liver Carcinoma) | Cell Viability | IC50 | >200 µM (>78.74 µg/mL) | 22.10 µM (8.19 µg/mL) |
| HEK293 (Human Embryonic Kidney) | Cell Viability | IC50 | >200 µM (>78.74 µg/mL) | Not Reported |
Table 2: Summary of In Vitro Toxicology Studies for this compound
| Assay Type | Cell Health Parameters Analyzed | Result at Highest Tested Concentration (500 µM) |
| Nephrotoxicity | Cell count, nuclear size, DNA structure, mitochondrial mass, mitochondrial membrane potential, phospholipidosis, glutathione content, cellular ATP. | No toxicity observed; cell health parameters were normal. |
| Mitotoxicity | Mitochondrial function (details not specified). | No toxicity observed. |
| Genotoxicity | DNA damage potential (specific assays not detailed). | No toxicity observed. |
Key Experimental Protocols
The following are detailed, representative protocols for the types of in vitro toxicology assays mentioned in the this compound literature. Note that the exact parameters for the this compound studies may have differed.
In Vitro Cytotoxicity Assay (MTT-based)
-
Principle: This colorimetric assay measures the metabolic activity of cells. Viable cells with active metabolism convert 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) into a purple formazan product.
-
Methodology:
-
Cell Seeding: Seed mammalian cells (e.g., HepG2, HEK293) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound and a positive control (e.g., doxorubicin) in the appropriate cell culture medium. Replace the existing medium with the compound-containing medium. Include vehicle-only controls.
-
Incubation: Incubate the plate for 24 to 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours.
-
Formazan Solubilization: Remove the MTT-containing medium and add a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage of the vehicle-treated control. Determine the IC50 value by plotting cell viability against the logarithm of the compound concentration.
-
In Vitro Nephrotoxicity Assay (High-Content Imaging)
-
Principle: This assay uses automated fluorescence microscopy to simultaneously measure multiple parameters of cellular health in renal proximal tubule epithelial cells (RPTECs) following compound exposure.
-
Methodology:
-
Cell Seeding: Plate primary human RPTECs or a suitable cell line (e.g., HK-2) in a 96- or 384-well imaging plate and allow them to form a confluent monolayer.
-
Compound Treatment: Treat cells with a concentration range of this compound for a specified period (e.g., 48-72 hours). Include a known nephrotoxicant (e.g., cisplatin) as a positive control.
-
Staining: Following treatment, stain the cells with a cocktail of fluorescent dyes to assess various health parameters:
-
Cell Viability/Count: A nuclear stain (e.g., Hoechst 33342) and a membrane-impermeable dye (e.g., propidium iodide) to differentiate live and dead cells.
-
Mitochondrial Health: A mitochondrial membrane potential-sensitive dye (e.g., TMRM) and a dye that stains total mitochondrial mass (e.g., MitoTracker Green).
-
Oxidative Stress: A dye that fluoresces upon oxidation (e.g., CellROX Green) to measure reactive oxygen species (ROS) or a dye to quantify glutathione levels.
-
Phospholipidosis: A fluorescent lipid probe (e.g., LipidTOX Red) that accumulates in lysosomes and late endosomes.
-
-
Image Acquisition: Acquire images using a high-content imaging system.
-
Image Analysis: Use automated image analysis software to quantify the fluorescence intensity and morphological features for each parameter on a per-cell basis.
-
Data Analysis: Determine the concentration at which this compound induces significant changes in any of the measured cell health parameters compared to the vehicle control.
-
Mitochondrial Toxicity Assay (Seahorse XF Analyzer)
-
Principle: The Seahorse XF Analyzer measures the oxygen consumption rate (OCR) and extracellular acidification rate (ECAR) of live cells in real-time, providing a functional assessment of mitochondrial respiration and glycolysis.
-
Methodology:
-
Cell Seeding: Seed cells in a Seahorse XF cell culture microplate and allow them to adhere.
-
Compound Incubation: Pre-treat the cells with this compound for the desired duration (e.g., 1 to 24 hours) in the incubator.
-
Assay Preparation: On the day of the assay, replace the culture medium with Seahorse XF assay medium and incubate the cells in a non-CO2 incubator for 1 hour.
-
Seahorse Assay: Place the cell plate in the Seahorse XF Analyzer and perform a mitochondrial stress test. This involves the sequential injection of:
-
Oligomycin: An ATP synthase inhibitor, to measure ATP-linked respiration.
-
FCCP: An uncoupling agent, to determine maximal respiration.
-
Rotenone/Antimycin A: Complex I and III inhibitors, to shut down mitochondrial respiration and measure non-mitochondrial oxygen consumption.
-
-
Data Analysis: Analyze the OCR data to determine key parameters of mitochondrial function, including basal respiration, ATP production, maximal respiration, and spare respiratory capacity. Compare the profiles of this compound-treated cells to vehicle-treated cells to identify any mitochondrial dysfunction.
-
Visualizations
The following diagrams illustrate key concepts and workflows relevant to the assessment of this compound's potential off-target effects.
Caption: Mechanism of action of this compound in Gram-negative bacteria.
Caption: Troubleshooting workflow for unexpected experimental results.
References
Troubleshooting inconsistent results in SMT-738 MIC assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using SMT-738 in Minimum Inhibitory Concentration (MIC) assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a novel, first-in-class small-molecule antibiotic that exhibits potent activity against multidrug-resistant Enterobacteriaceae, including Escherichia coli and Klebsiella pneumoniae.[1][2][3] It functions by inhibiting the bacterial lipoprotein transport complex (LolCDE), which is essential for the localization of lipoproteins to the outer membrane of Gram-negative bacteria.[3] Disruption of this pathway compromises the integrity of the outer membrane, leading to bacterial cell death.
Q2: What are the expected MIC values for this compound against common Enterobacteriaceae?
This compound has demonstrated potent in vitro activity against clinical isolates of E. coli and K. pneumoniae. The MIC90 values, the concentration at which 90% of isolates are inhibited, are generally reported as 1 µg/mL for E. coli and 2 µg/mL for K. pneumoniae.[1] However, individual MIC values can vary based on the specific strain and testing conditions.
Q3: How should I prepare a stock solution of this compound?
This compound is soluble in dimethyl sulfoxide (DMSO). It is recommended to prepare a high-concentration stock solution in 100% DMSO and then dilute it further in the appropriate broth medium for the MIC assay. For in vivo studies, this compound has been formulated in vehicles such as 20% Hydroxypropyl-β-cyclodextrin. When preparing solutions, ensure the final concentration of DMSO in the assay is low (typically ≤1%) to avoid any inhibitory effects on bacterial growth.
Q4: What quality control (QC) strains are recommended for this compound MIC assays?
Standard QC strains for Gram-negative antimicrobial susceptibility testing, such as Escherichia coli ATCC 25922 and Pseudomonas aeruginosa ATCC 27853, should be included in each assay run. While specific QC ranges for this compound have not been formally established by regulatory bodies, consistent monitoring of MIC values against these standard strains will help ensure the reliability and reproducibility of your results.
Troubleshooting Inconsistent MIC Results
Inconsistent MIC values for this compound can arise from several factors. This guide provides a structured approach to troubleshooting common issues.
Diagram: Troubleshooting Logic for Inconsistent this compound MICs
References
- 1. This compound: a novel small-molecule inhibitor of bacterial lipoprotein transport targeting Enterobacteriaceae - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound: a novel small-molecule inhibitor of bacterial lipoprotein transport targeting Enterobacteriaceae - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: SMT-738 Resistance Detection in Enterobacteriaceae
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with SMT-738, a novel inhibitor of the lipoprotein transport complex (LolCDE) in Enterobacteriaceae.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a first-in-class small molecule antibiotic that targets the LolCDE complex, which is essential for transporting lipoproteins to the outer membrane of Gram-negative bacteria.[1][2] By inhibiting this complex, this compound disrupts the integrity of the outer membrane, leading to bacterial cell death.[1][2]
Q2: What is the primary mechanism of resistance to this compound in Enterobacteriaceae?
A2: The primary mechanism of resistance to this compound is the acquisition of mutations in the genes encoding the components of the LolCDE complex, specifically lolC, lolD, and lolE.[3] These mutations can alter the binding of this compound to its target, thereby reducing its inhibitory activity.
Q3: What are the typical Minimum Inhibitory Concentration (MIC) values for this compound against susceptible Enterobacteriaceae isolates?
A3: For susceptible isolates, the MIC90 of this compound is reported to be 1 µg/mL for Escherichia coli and 2 µg/mL for Klebsiella pneumoniae. The MIC range for clinical isolates of E. coli and K. pneumoniae has been observed to be 0.25–1 µg/mL and 0.5–1 µg/mL, respectively.
Q4: Are there established clinical breakpoints for this compound?
A4: As a novel antibiotic, official clinical breakpoints for this compound have not yet been established by regulatory bodies like the Clinical and Laboratory Standards Institute (CLSI) or the European Committee on Antimicrobial Susceptibility Testing (EUCAST). Researchers should use the available MIC data from susceptible and resistant isolates to guide their interpretations.
Q5: What quality control (QC) strains should I use for this compound susceptibility testing?
A5: While specific QC ranges for this compound have not been published, standard ATCC strains such as Escherichia coli ATCC 25922 and Klebsiella quasipneumoniae ATCC 700603 are recommended for routine antimicrobial susceptibility testing of Enterobacteriaceae and can be used to monitor the performance of the assays.
Troubleshooting Guides
Phenotypic Susceptibility Testing
Issue: High MIC values for known susceptible strains.
-
Possible Cause 1: Inoculum too heavy. An overly dense inoculum can lead to falsely elevated MICs.
-
Solution: Ensure the inoculum is standardized to a 0.5 McFarland turbidity standard, which corresponds to approximately 1-2 x 10^8 CFU/mL.
-
-
Possible Cause 2: this compound degradation. Improper storage or handling of the this compound stock solution can lead to loss of potency.
-
Solution: Prepare fresh stock solutions of this compound in a suitable solvent such as DMSO. Store stock solutions at -80°C for long-term storage and -20°C for short-term storage.
-
-
Possible Cause 3: Contamination of the isolate. A mixed culture can lead to inaccurate MIC results.
-
Solution: Streak the isolate on a fresh agar plate to ensure purity before performing susceptibility testing.
-
Issue: Inconsistent MIC results between experimental runs.
-
Possible Cause 1: Variation in inoculum preparation. Minor differences in inoculum density can affect MIC values.
-
Solution: Use a calibrated instrument, such as a nephelometer, to standardize the inoculum to a 0.5 McFarland standard.
-
-
Possible Cause 2: Variability in media. Different lots of Mueller-Hinton broth or agar can have slight variations that impact results.
-
Solution: Perform quality control testing on each new lot of media using reference strains.
-
-
Possible Cause 3: Inconsistent incubation conditions. Fluctuations in temperature or incubation time can affect bacterial growth and MIC interpretation.
-
Solution: Ensure incubators are properly calibrated and that plates are incubated for the recommended time (16-20 hours for broth microdilution and agar dilution).
-
Genotypic Resistance Detection
Issue: PCR amplification of lolCDE genes fails.
-
Possible Cause 1: Poor DNA quality. The presence of PCR inhibitors in the DNA template can prevent amplification.
-
Solution: Re-purify the genomic DNA using a commercial kit and ensure the 260/280 ratio is between 1.8 and 2.0.
-
-
Possible Cause 2: Incorrect primer design or annealing temperature. Primers that are not specific to the target sequence or an incorrect annealing temperature will result in no amplification.
-
Solution: Verify the primer sequences against the known lolCDE gene sequences for the organism being tested. Perform a temperature gradient PCR to determine the optimal annealing temperature.
-
-
Possible Cause 3: Issues with PCR reagents.
-
Solution: Use fresh PCR master mix and ensure all reagents are properly stored.
-
Issue: Poor quality sequencing data for lolCDE amplicons.
-
Possible Cause 1: Insufficiently purified PCR product. Residual primers and dNTPs can interfere with the sequencing reaction.
-
Solution: Purify the PCR product using a commercial PCR clean-up kit before sending for sequencing.
-
-
Possible Cause 2: Presence of multiple PCR products. Non-specific amplification can lead to mixed sequencing signals.
-
Solution: Optimize the PCR conditions to obtain a single, specific amplicon. This can be confirmed by running the PCR product on an agarose gel.
-
Data Presentation
Table 1: this compound MIC Values for Key Enterobacteriaceae Species
| Organism | MIC50 (µg/mL) | MIC90 (µg/mL) | MIC Range (µg/mL) |
| Escherichia coli | 0.5 | 1 | 0.12–4 |
| Klebsiella pneumoniae | 1 | 2 | 0.25–8 |
Data compiled from published research.
Experimental Protocols
Broth Microdilution for this compound MIC Determination
This protocol is based on the CLSI M07 guidelines for broth microdilution.
1. Preparation of this compound Stock Solution:
- Dissolve this compound powder in 100% DMSO to a concentration of 1280 µg/mL.
- Aliquot and store at -80°C.
2. Preparation of Microdilution Plates:
- Prepare serial twofold dilutions of the this compound stock solution in cation-adjusted Mueller-Hinton broth (CAMHB) in a 96-well microtiter plate. The final concentration range should typically span from 0.06 to 64 µg/mL.
- Include a growth control well (CAMHB with no antibiotic) and a sterility control well (uninoculated CAMHB).
3. Inoculum Preparation:
- From a fresh (18-24 hour) agar plate, select 3-5 well-isolated colonies of the test organism.
- Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard.
- Within 15 minutes, dilute the standardized suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in the microtiter plate wells.
4. Inoculation and Incubation:
- Inoculate each well of the microtiter plate with the prepared bacterial suspension.
- Incubate the plates at 35°C ± 2°C in ambient air for 16-20 hours.
5. Interpretation of Results:
- The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism.
Agar Dilution for this compound MIC Determination
This protocol is based on the CLSI M07 guidelines for agar dilution.
1. Preparation of this compound Agar Plates:
- Prepare a stock solution of this compound in DMSO at 10 times the highest desired final concentration.
- Prepare a series of twofold dilutions of the this compound stock solution.
- Add 1 part of each this compound dilution to 9 parts of molten Mueller-Hinton agar (MHA) at 45-50°C.
- Pour the agar into petri dishes and allow to solidify.
- Include a drug-free control plate.
2. Inoculum Preparation:
- Prepare an inoculum as described for the broth microdilution method, standardized to a 0.5 McFarland standard.
3. Inoculation and Incubation:
- Using an inoculum-replicating device, spot-inoculate approximately 1-2 µL of the standardized bacterial suspension onto the surface of the agar plates.
- Allow the inoculum spots to dry completely before inverting the plates.
- Incubate the plates at 35°C ± 2°C in ambient air for 16-20 hours.
4. Interpretation of Results:
- The MIC is the lowest concentration of this compound that inhibits the growth of a single colony or a faint haze.
Molecular Detection of lolCDE Mutations
1. DNA Extraction:
- Extract genomic DNA from the Enterobacteriaceae isolate using a commercial DNA extraction kit.
2. PCR Amplification of lolCDE genes:
- Design primers to amplify the entire coding sequences of the lolC, lolD, and lolE genes. Primer design should be based on the reference genome of the species being tested (e.g., E. coli K-12 for E. coli, K. pneumoniae ATCC 700603 for K. pneumoniae).
- Perform PCR using a high-fidelity DNA polymerase. The following is an example of a PCR program:
- Initial denaturation: 95°C for 5 minutes
- 30 cycles of:
- Denaturation: 95°C for 30 seconds
- Annealing: 55-65°C for 30 seconds (optimize for each primer pair)
- Extension: 72°C for 1 minute per kb of amplicon length
- Final extension: 72°C for 7 minutes
3. PCR Product Purification and Sequencing:
- Verify the PCR product size by agarose gel electrophoresis.
- Purify the PCR product using a PCR clean-up kit.
- Send the purified PCR product for Sanger sequencing using the same primers used for amplification.
4. Sequence Analysis:
- Align the obtained sequences with the wild-type lolCDE gene sequences from a susceptible reference strain.
- Identify any nucleotide substitutions, insertions, or deletions that may lead to amino acid changes and confer resistance.
Visualizations
References
- 1. This compound: a novel small-molecule inhibitor of bacterial lipoprotein transport targeting Enterobacteriaceae - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound: a novel small-molecule inhibitor of bacterial lipoprotein transport targeting Enterobacteriaceae - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: SMT-738 Activity and Growth Media
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing SMT-738. The information herein is designed to address potential variability in experimental outcomes, with a particular focus on the impact of different bacterial growth media on the activity of this novel antibiotic.
I. Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a first-in-class small-molecule antibiotic that exhibits potent activity against multi-drug resistant Gram-negative bacteria, particularly from the Enterobacteriaceae family. Its novel mechanism of action involves the inhibition of the LolCDE complex, an essential ATP-binding cassette (ABC) transporter responsible for the transport of lipoproteins from the inner to the outer membrane. By disrupting this crucial pathway, this compound compromises the integrity of the bacterial outer membrane, leading to cell death.
Q2: We are observing significant variations in the Minimum Inhibitory Concentration (MIC) of this compound against our bacterial strains when using different growth media. Why might this be happening?
A2: Variation in MIC values across different growth media is a known phenomenon in antimicrobial susceptibility testing and can be attributed to several factors related to bacterial physiology:
-
Outer Membrane Composition: The composition of the bacterial outer membrane, including its lipopolysaccharide (LPS) and outer membrane protein (OMP) profile, can be significantly altered by the nutrient content of the growth medium.[1] Since this compound's target, the LolCDE complex, is integral to the outer membrane biogenesis, changes in this structure could influence the drug's access to or interaction with its target.
-
Expression of the LolCDE Complex: The expression levels of the lolCDE genes may be regulated in response to different nutritional cues or growth phases. Nutrient-limited conditions, often found in minimal media, can trigger stress responses that may alter the expression of transport systems.
-
Cell Envelope Stress Responses: Different media components can induce varying levels of basal stress on the bacterial cell envelope. This compound's mechanism of action is known to induce envelope stress responses.[2][3] The baseline level of these stress responses, influenced by the growth medium, could potentially modulate the bacterium's susceptibility to the compound.
Q3: Which growth medium is recommended for standard this compound susceptibility testing?
A3: For standardized antimicrobial susceptibility testing, Cation-Adjusted Mueller-Hinton Broth (CAMHB) is the internationally recommended medium. This is to ensure consistency and comparability of results between different laboratories. The composition of Mueller-Hinton medium is specifically designed to be low in inhibitors of certain antibiotics and is standardized for cation concentrations (Mg²⁺ and Ca²⁺) that are crucial for outer membrane stability and the activity of many antimicrobial agents.[4]
Q4: Can we use a rich medium like Luria-Bertani (LB) Broth for our experiments?
A4: While LB Broth is a common medium for the routine cultivation of E. coli and other bacteria, it is generally not recommended for standardized susceptibility testing.[5] LB has a different nutritional composition compared to CAMHB, which can lead to variations in bacterial growth rates and physiology, potentially affecting the apparent activity of this compound. If you are conducting exploratory or mechanism-of-action studies, you may choose to use different media, but it is crucial to be aware that your results may not be directly comparable to those obtained using standard methods.
Q5: We are seeing resistant colonies appearing at concentrations above the MIC. What could be the cause?
A5: The appearance of resistant colonies can be due to spontaneous mutations in the genes encoding the components of the LolCDE complex (lolC, lolD, or lolE). This compound has a reported low propensity for resistance development, but it is not impossible. It is advisable to isolate these colonies, confirm their resistance, and perform genetic sequencing of the lolCDE operon to identify any potential mutations.
II. Troubleshooting Guides
This section provides a systematic approach to troubleshooting common issues encountered during this compound experiments, with a focus on the influence of growth media.
Issue 1: High Variability in MIC Results
| Possible Cause | Recommendation |
| Inconsistent Growth Medium | Ensure that the same type and batch of growth medium are used for all comparative experiments. For standardized results, use Cation-Adjusted Mueller-Hinton Broth (CAMHB). |
| Nutrient Limitation in Minimal Media | Be aware that nutrient-limited conditions in minimal media can alter the bacterial outer membrane and may lead to different MIC values compared to rich media. If using minimal media, ensure consistent preparation and supplement levels. |
| Divalent Cation Concentration | The concentration of divalent cations like Mg²⁺ and Ca²⁺ is crucial for outer membrane integrity. Variations in these ion concentrations between different media can affect susceptibility. Use CAMHB for standardized cation levels. |
| Inoculum Preparation | Ensure the bacterial inoculum is standardized to a 0.5 McFarland turbidity standard before dilution to achieve the final desired cell concentration in the assay. |
Issue 2: Poor or No Activity of this compound
| Possible Cause | Recommendation |
| Compound Instability or Precipitation | Visually inspect the wells of your assay plate for any signs of compound precipitation, especially at higher concentrations. Ensure that the solvent used to dissolve this compound is compatible with the assay medium and does not affect bacterial growth. |
| Media Components Interfering with this compound | Some components in complex media could potentially interact with or degrade the compound. If you suspect this, compare the activity in a standard medium like CAMHB with your experimental medium. |
| Incorrect Bacterial Strain | Confirm the identity and purity of your bacterial strain. This compound is most active against Enterobacteriaceae. |
III. Experimental Protocols
Protocol 1: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).
Materials:
-
This compound stock solution of known concentration
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial strain of interest
-
Sterile 96-well microtiter plates
-
0.5 McFarland turbidity standard
-
Spectrophotometer
-
Sterile saline or phosphate-buffered saline (PBS)
Procedure:
-
Inoculum Preparation:
-
From a fresh agar plate (18-24 hours growth), pick several morphologically similar colonies and suspend them in sterile saline or PBS.
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute the standardized suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.
-
-
Drug Dilution:
-
Prepare a serial two-fold dilution of this compound in CAMHB directly in the 96-well plate. The final volume in each well should be 50 µL.
-
Include a positive control well (bacteria with no drug) and a negative control well (broth only).
-
-
Inoculation:
-
Add 50 µL of the diluted bacterial suspension to each well (except the negative control), bringing the final volume to 100 µL.
-
-
Incubation:
-
Cover the plate and incubate at 35 ± 2°C for 16-20 hours in ambient air.
-
-
Reading the MIC:
-
The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism as detected by the unaided eye.
-
IV. Data Presentation
Table 1: Hypothetical MIC Values of this compound in Different Growth Media
| Bacterial Strain | Growth Medium | This compound MIC (µg/mL) |
| E. coli ATCC 25922 | CAMHB | 0.5 |
| LB Broth | 1 | |
| M9 Minimal Medium | 0.25 | |
| K. pneumoniae ATCC 13883 | CAMHB | 1 |
| LB Broth | 2 | |
| M9 Minimal Medium | 0.5 |
Note: This table presents hypothetical data for illustrative purposes. Actual results may vary.
V. Visualizations
Caption: this compound inhibits the LolCDE lipoprotein transport pathway.
Caption: Experimental workflow for MIC determination.
References
- 1. Frontiers | Amino Acid Substitutions and Differential Gene Expression of Outer Membrane Proteins in Adherent-Invasive Escherichia coli [frontiersin.org]
- 2. Transcriptional Responses of Escherichia coli to a Small-Molecule Inhibitor of LolCDE, an Essential Component of the Lipoprotein Transport Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Novel Inhibitor of the LolCDE ABC Transporter Essential for Lipoprotein Trafficking in Gram-Negative Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | A New Strain Collection for Improved Expression of Outer Membrane Proteins [frontiersin.org]
- 5. Influence of nutrient limitation and growth rate on the outer membrane proteins of Klebsiella aerogenes NCTC 418 - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Intravenous Administration of SMT-738 in Mice
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the intravenous administration of SMT-738 in mice. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and summaries of key data to ensure successful and reproducible experiments.
Troubleshooting and FAQs
This section addresses common issues that may arise during the preparation and intravenous injection of this compound in mice.
| Question | Answer |
| Formulation & Preparation | |
| How should I prepare this compound for intravenous injection? | This compound can be formulated in either 20% Hydroxypropyl-β-cyclodextrin (HPβCD) or a phosphate buffer (pH 6.0) for intravenous administration.[1] The solubility in these vehicles is greater than 20 mg/mL.[1] It is crucial to ensure the solution is clear and free of particulates before injection. |
| My this compound solution appears cloudy or has precipitates. What should I do? | If you observe cloudiness or precipitation, gently warm the solution and vortex it to aid dissolution. Ensure the formulation components are of high quality and the pH of the buffer is correct. Do not inject any solution that is not completely clear, as this can cause embolism and harm the animal.[2] |
| Intravenous Injection Technique | |
| I'm having difficulty locating the lateral tail vein in the mice. Any tips? | To improve visualization of the lateral tail veins, you can warm the mouse using a heat lamp or a warming pad for a few minutes before the procedure. This will cause vasodilation, making the veins more prominent. Wiping the tail with 70% alcohol can also help in visualizing the veins.[3][4] |
| I'm experiencing resistance during the injection, and a bleb is forming under the skin. What does this mean? | Resistance during injection and the formation of a subcutaneous bleb indicate that the needle is not correctly placed within the vein. Stop the injection immediately. Withdraw the needle and re-attempt the injection at a more proximal site on the tail vein (closer to the body). Do not force the injection, as this can cause tissue damage. |
| How can I confirm that the needle is correctly placed in the vein? | A successful cannulation of the tail vein should offer no resistance during injection. The vein may blanch (appear to clear) as the this compound solution displaces the blood. With very small needles, a "flash" of blood into the needle hub may not be visible. |
| The tail vein collapses when I attempt to inject. How can I prevent this? | Vein collapse can occur if the injection is too rapid or if the needle damages the vessel wall. Use a small gauge needle (27-30G) and inject the solution slowly and steadily. Ensure the mouse is adequately warmed to maintain good blood flow. |
| Dosing and Administration | |
| What is the recommended intravenous dose of this compound in mice? | In published preclinical studies, this compound has been administered intravenously to mice at a dose of 20 mg/kg. This dose has been shown to be effective in various infection models. |
| Should I administer this compound as a bolus or an infusion? | Both intravenous bolus and 60-minute infusions have been used in murine studies. A 60-minute infusion has been identified as an optimal route of administration, reflecting potential clinical practice. The choice between bolus and infusion may depend on the specific experimental design and infection model. |
| Post-Injection Monitoring | |
| What should I monitor for after injecting this compound? | After the injection, apply gentle pressure to the injection site with gauze to prevent bleeding. Monitor the mouse for any signs of distress, such as changes in breathing, activity, or grooming behavior. Check the injection site for any signs of swelling, redness, or irritation in the hours following the procedure. |
Quantitative Data Summary
The following tables summarize the key pharmacokinetic and efficacy data for this compound administered intravenously in mice.
Table 1: Pharmacokinetic Parameters of this compound in CD-1 Mice following a 20 mg/kg IV Bolus Dose
| Parameter | Value | Unit |
| Initial Plasma Concentration (C₀) | 18,386 | ng/mL |
| Volume of Distribution (Vss) | 4.3 | L/kg |
| Clearance (CL) | 59 | mL/min/kg |
| Tissue Partitioning (Kp, kidney) | 44.8 | - |
| Tissue Partitioning (Kp, lung) | 8.1 | - |
| Unchanged in Urine (24h) | ~29.5 | % |
| Mouse Plasma Protein Binding | 66.9 | % |
Table 2: In Vivo Efficacy of Intravenously Administered this compound in Murine Infection Models
| Infection Model | Mouse Strain | Pathogen | This compound Dose & Regimen | Outcome |
| Urinary Tract Infection | C3H/HeN | E. coli UTI89 | 20 mg/kg (QD or BID, 60-min IV infusion) for 3 days | 5-6 log10 reduction in bacterial burden in urine and kidney. |
| Bloodstream Infection | CD-1 | E. coli BAA 2469 | 5, 10, and 20 mg/kg (BID, 60-min IV infusion) | Dose-dependent reduction in bacterial burden in the blood. |
| Pneumonia | CD-1 | K. pneumoniae ATCC 43816 | 20 mg/kg (QD or BID, 60-min IV infusion) | 1-2 log10 reduction in bacterial burden below pre-treatment levels. |
Detailed Experimental Protocols
Protocol 1: Preparation of this compound Formulation (20% HPβCD)
-
Materials:
-
This compound powder
-
20% (w/v) Hydroxypropyl-β-cyclodextrin (HPβCD) in sterile water for injection
-
Sterile, pyrogen-free vials
-
Vortex mixer
-
Sterile 0.22 µm syringe filter
-
-
Procedure:
-
Calculate the required amount of this compound and 20% HPβCD solution based on the desired final concentration and the number of animals to be dosed.
-
Aseptically add the calculated volume of 20% HPβCD solution to a sterile vial.
-
Gradually add the this compound powder to the HPβCD solution while vortexing to facilitate dissolution.
-
Continue to vortex until the this compound is completely dissolved and the solution is clear. Gentle warming may be applied if necessary.
-
Once dissolved, filter the solution through a sterile 0.22 µm syringe filter into a new sterile vial.
-
Visually inspect the final solution for any particulates before use.
-
Store the formulation as recommended based on stability data.
-
Protocol 2: Intravenous Tail Vein Injection of this compound in Mice
-
Materials:
-
Prepared this compound formulation
-
Mouse restrainer
-
Heat lamp or warming pad
-
70% alcohol wipes
-
Sterile insulin syringes with 27-30G needles
-
Sterile gauze
-
-
Procedure:
-
Animal Preparation:
-
Place the mouse under a heat lamp or on a warming pad for 2-5 minutes to induce vasodilation of the tail veins.
-
Secure the mouse in an appropriate restrainer, allowing access to the tail.
-
-
Injection Site Preparation:
-
Wipe the tail gently with a 70% alcohol wipe to clean the injection site and improve vein visibility.
-
Identify one of the lateral tail veins.
-
-
Injection:
-
Draw the calculated volume of the this compound formulation into a sterile syringe, ensuring there are no air bubbles.
-
Hold the tail gently and introduce the needle, bevel up, into the vein at a shallow angle.
-
Slowly advance the needle a few millimeters into the vein.
-
Administer the solution at a slow and steady rate. There should be no resistance.
-
Observe for any signs of extravasation (bleb formation). If this occurs, stop the injection immediately.
-
-
Post-Injection:
-
Once the full dose is administered, withdraw the needle.
-
Immediately apply gentle pressure to the injection site with a piece of sterile gauze for approximately 30 seconds to prevent bleeding.
-
Return the mouse to its cage and monitor for any adverse reactions.
-
-
Visualizations
Caption: Mechanism of action of this compound targeting the LolCDE complex.
References
SMT-738 Technical Support Center: Time-Kill Curve Experiments
Welcome to the technical support center for SMT-738. This resource is designed for researchers, scientists, and drug development professionals to address common issues and provide clear guidance on performing time-kill curve experiments.
Frequently Asked Questions (FAQs)
Q1: What is a time-kill curve experiment and its purpose for this compound?
A time-kill curve assay is a fundamental in vitro method used to assess the pharmacodynamics of an antimicrobial agent. It measures the rate and extent of bacterial killing over a specific period when exposed to various concentrations of the drug.[1][2] For this compound, this experiment is crucial for determining whether the compound is bactericidal (kills bacteria) or bacteriostatic (inhibits growth) and for understanding its concentration- and time-dependent killing characteristics.[2][3] A bactericidal effect is generally defined as a ≥3-log10 (or 99.9%) reduction in the colony-forming units (CFU)/mL from the initial inoculum.[2]
Q2: My time-kill curve results for this compound are not reproducible. What are the common sources of variability?
Variability in time-kill assays is a common challenge that can stem from several factors throughout the experimental process. Inaccuracies at any stage can compromise the reliability of the results. Key sources of error include:
-
Inoculum Preparation: Inconsistent initial bacterial density (CFU/mL) or using a culture not in the logarithmic phase of growth can significantly alter killing kinetics.
-
Media Composition: Variations in broth, such as cation adjustments, can influence the activity of this compound.
-
This compound Preparation: Errors in serial dilutions, improper storage of stock solutions, or instability of the compound in the assay medium.
-
Sampling and Plating: Inaccurate pipetting, inadequate mixing before sampling, or improper plating technique can lead to large variations in colony counts.
-
Incubation Conditions: Fluctuations in temperature or inadequate aeration can affect bacterial growth rates and drug efficacy.
Q3: How should I prepare my bacterial inoculum for a time-kill assay with this compound?
A standardized and consistent inoculum is critical for reproducible results. The goal is to start the experiment with a healthy, logarithmically growing bacterial population at a defined density.
-
Initial Culture: Select 3-5 well-isolated colonies from a fresh (18-24 hour) agar plate.
-
Broth Culture: Inoculate the colonies into a suitable broth, such as Cation-Adjusted Mueller-Hinton Broth (CAMHB).
-
Incubation: Incubate at 35 ± 2°C with shaking until the culture reaches the mid-logarithmic phase of growth. This is often determined by achieving a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL).
-
Final Dilution: Dilute the suspension in fresh, pre-warmed CAMHB to achieve the final desired starting inoculum density in your test flasks or tubes, typically around 5 x 10^5 CFU/mL . It is crucial to verify this starting density by plating a sample from the 0-hour time point.
Q4: I'm observing a paradoxical effect (less killing at higher concentrations) with this compound. Is this expected?
The paradoxical effect, also known as the Eagle effect, is a phenomenon where an antimicrobial agent shows reduced efficacy at very high concentrations. While it can be a true pharmacological effect for some drug classes (e.g., certain beta-lactams), it can also be an experimental artifact. If you observe this, consider the following:
-
Drug Precipitation: High concentrations of this compound may be precipitating out of the solution, reducing its effective concentration. Visually inspect the tubes with the highest concentrations for any precipitate.
-
Mechanism of Action: The hypothetical mechanism of this compound involves binding to and causing the over-activation of Penicillin-Binding Proteins (PBPs), leading to futile cell wall synthesis cycles and eventual lysis. At excessively high concentrations, it's plausible that this compound could cause rapid, widespread inhibition of PBPs, leading to a state of dormancy or "phenotypic resistance" rather than active killing, which requires cell growth.
-
Experimental Error: Rule out any errors in the preparation of drug dilutions.
If the effect is reproducible and artifacts are ruled out, it may be an intrinsic property of this compound that warrants further investigation.
Experimental Protocols and Data
Standard Time-Kill Curve Protocol for this compound
This protocol provides a standardized methodology for assessing the activity of this compound against a target bacterial strain.
-
Inoculum Preparation: Prepare a bacterial inoculum in CAMHB to a final density of ~5 x 10^5 CFU/mL as described in the FAQ section.
-
This compound Dilutions: Prepare fresh stock solutions of this compound. Perform serial dilutions in CAMHB to achieve the desired final concentrations (e.g., 0.25x, 0.5x, 1x, 2x, 4x, 8x, 16x MIC). Also, prepare a growth control tube containing only the bacterial inoculum in CAMHB without any this compound.
-
Inoculation: Add the prepared bacterial inoculum to each flask/tube containing the different this compound concentrations and to the growth control.
-
Time Zero (T=0) Sampling: Immediately after inoculation and mixing, remove an aliquot from the growth control flask to determine the starting CFU/mL.
-
Incubation: Incubate all flasks at 35 ± 2°C with constant agitation (e.g., 120 rpm).
-
Time-Point Sampling: At designated time points (e.g., 0, 2, 4, 6, 8, and 24 hours), remove a 100 µL aliquot from each test and control flask.
-
Serial Dilution & Plating: Perform 10-fold serial dilutions of each aliquot in sterile saline or phosphate-buffered saline (PBS). Plate 100 µL of the appropriate dilutions onto nutrient agar plates. To address potential drug carryover, ensure dilutions are sufficient.
-
Incubation & Counting: Incubate the plates at 35 ± 2°C for 18-24 hours. Count the colonies on plates that have between 30 and 300 colonies for statistical accuracy.
-
Data Analysis: Calculate the CFU/mL for each time point and concentration. Convert the CFU/mL values to log10 CFU/mL. Plot the mean log10 CFU/mL (y-axis) against time (x-axis) for each this compound concentration and the growth control.
Recommended Experimental Parameters
| Parameter | Recommended Value | Notes |
| Bacterial Strain | User-defined target organism | Ensure purity and proper identification. |
| Growth Medium | Cation-Adjusted Mueller-Hinton Broth (CAMHB) | Prepare fresh for each experiment. |
| Starting Inoculum | Approx. 5 x 10^5 CFU/mL | Must be verified at T=0. |
| This compound Concentrations | Multiples of MIC (e.g., 0.25x to 16x MIC) | Include a no-drug growth control. |
| Sampling Time Points | 0, 2, 4, 6, 8, 24 hours | Adjust based on expected speed of kill. |
| Incubation Temp. | 35 ± 2°C | Maintain consistency. |
| Agitation | Shaking incubation (e.g., 120 rpm) | Ensures aeration and prevents clumping. |
| Plating Medium | Tryptic Soy Agar (TSA) or other suitable nutrient agar | Ensure plates are dry before use. |
| Replicates | Minimum of duplicate experiments | Triplicates are recommended for statistical power. |
Visual Guides and Workflows
Hypothetical Mechanism of Action for this compound
This compound is a novel synthetic molecule designed to target bacterial cell wall synthesis. It is hypothesized to bind to Penicillin-Binding Proteins (PBPs), crucial enzymes in peptidoglycan synthesis. Unlike traditional beta-lactams that lead to irreversible inhibition, this compound is thought to cause an over-activation of PBP transpeptidase activity, leading to a futile and energetically costly cycle of peptidoglycan cross-linking and cleavage, ultimately resulting in membrane stress, loss of integrity, and cell lysis.
Caption: Hypothetical mechanism of this compound targeting bacterial PBPs.
Standard Time-Kill Experiment Workflow
This diagram outlines the critical steps in performing a time-kill curve experiment, from initial culture preparation to final data analysis. Following this workflow helps ensure consistency and reduces the chance of error.
Caption: Standardized workflow for a time-kill curve experiment.
Troubleshooting Guide for Variability
When encountering inconsistent results, this logical diagram can help systematically identify the potential source of the problem. Start with the observed issue and follow the path to investigate common causes and solutions.
Caption: A logical guide to troubleshooting experimental variability.
References
Validation & Comparative
SMT-738 vs. Meropenem: A Comparative Analysis for the Treatment of Klebsiella pneumoniae Infections
A detailed guide for researchers and drug development professionals on the performance, mechanisms, and experimental data supporting SMT-738, a novel antibiotic, in comparison to the established carbapenem, meropenem, for treating infections caused by Klebsiella pneumoniae.
Introduction
The rise of multidrug-resistant Klebsiella pneumoniae, particularly carbapenem-resistant Enterobacteriaceae (CRE), poses a significant threat to global health. This necessitates the development of novel antibiotics with new mechanisms of action. This compound is a promising new chemical entity that targets the lipoprotein transport complex (LolCDE), a novel and unexploited target in Gram-negative bacteria.[1][2] This guide provides a comprehensive comparison of this compound with meropenem, a widely used carbapenem antibiotic, in the context of treating K. pneumoniae infections.
Mechanisms of Action
This compound and meropenem employ fundamentally different mechanisms to exert their bactericidal effects.
This compound: As an inhibitor of the LolCDE complex, this compound disrupts the transport of lipoproteins from the inner to the outer membrane of Gram-negative bacteria.[1][2] This leads to the mislocalization of lipoproteins, causing disruption of the cell envelope integrity and ultimately cell death.[1] This novel mechanism of action means that this compound is not affected by existing resistance mechanisms to other antibiotic classes, including β-lactams.
Meropenem: Meropenem is a broad-spectrum β-lactam antibiotic that inhibits bacterial cell wall synthesis. It covalently binds to penicillin-binding proteins (PBPs), which are essential enzymes for the synthesis of peptidoglycan, a critical component of the bacterial cell wall. This inhibition leads to a weakened cell wall and subsequent cell lysis.
Figure 1: Signaling pathways for the mechanisms of action of this compound and meropenem.
In Vitro Activity
Minimum Inhibitory Concentration (MIC)
This compound has demonstrated potent in vitro activity against a range of K. pneumoniae isolates, including multidrug-resistant strains.
Table 1: In Vitro Activity of this compound against Klebsiella pneumoniae
| Antibiotic | Isolate Panel | MIC50 (µg/mL) | MIC90 (µg/mL) |
| This compound | Clinical Isolates | Not Reported | 2 |
| This compound | NDM-producing Isolates | Not Reported | 1 |
Data sourced from a 2023 study on this compound.
Notably, this compound retained its potency against New Delhi metallo-beta-lactamase (NDM)-producing K. pneumoniae isolates, against which meropenem/vaborbactam showed compromised activity (MIC90 >8 µg/mL).
Table 2: In Vitro Activity of Meropenem against Klebsiella pneumoniae
| Antibiotic | Isolate Panel | MIC50 (µg/mL) | MIC90 (µg/mL) |
| Meropenem | ESBL-producing | 0.125 | Not Reported |
| Meropenem | KPC-producing | >32 | >32 |
Data for ESBL-producing isolates is from a study on a neutropenic mouse thigh model. Data for KPC-producing isolates is from an in vitro pharmacodynamic model study.
It is important to note that the MIC values for this compound and meropenem are from different studies and against different panels of isolates, so a direct comparison should be made with caution. However, the data suggests that this compound maintains a low MIC90 even against highly resistant phenotypes.
Time-Kill Kinetics
Time-kill assays demonstrate the bactericidal activity of an antibiotic over time.
This compound: In a study against a K. pneumoniae strain (NCTC 13438, MIC: 0.61 µg/mL), this compound at 2x and 4x MIC exhibited bactericidal activity, achieving a >3 log10 CFU/mL reduction in bacterial viability within 4 hours.
Meropenem: Time-kill assays with meropenem against KPC-producing K. pneumoniae have shown an initial rapid bactericidal effect, but regrowth was observed in many isolates, particularly those with higher MICs. Against ESBL-producing isolates with lower MICs, meropenem demonstrated sustained bactericidal activity.
In Vivo Efficacy: Murine Infection Models
Animal models are crucial for evaluating the in vivo potential of new antibiotics.
Murine Pneumonia Model
This compound: In a murine pneumonia model of infection with K. pneumoniae, this compound has been shown to significantly reduce the bacterial burden in the lungs compared to vehicle control.
Meropenem: Meropenem has been evaluated in various murine pneumonia models. For instance, in a model of P. aeruginosa pneumonia, which can be extrapolated to other Gram-negative pathogens, meropenem demonstrated a dose-dependent reduction in bacterial load.
Murine Thigh Infection Model
This compound: While specific data for a K. pneumoniae thigh infection model is not detailed in the provided search results, proof-of-concept studies have shown this compound to be effective in reducing bacterial burden in multiple murine infection models, including bloodstream infections.
Meropenem: In a neutropenic mouse thigh infection model with ESBL-producing K. pneumoniae, a human-simulated regimen of meropenem resulted in a significant reduction in bacterial counts, particularly for isolates with lower MICs.
Experimental Protocols
A detailed understanding of the experimental methodologies is essential for the interpretation of the presented data.
Minimum Inhibitory Concentration (MIC) Determination
Figure 2: Generalized workflow for Minimum Inhibitory Concentration (MIC) determination.
The MIC of this compound was determined using the broth microdilution method according to CLSI guidelines. For meropenem, various studies have also employed broth microdilution as the reference method.
Time-Kill Assay
Figure 3: Generalized workflow for a time-kill assay.
Time-kill experiments for this compound involved exposing K. pneumoniae to 2x and 4x the MIC and determining the viable cell count (CFU/mL) over a 24-hour period. Similar methodologies are employed for meropenem, often with a starting inoculum of approximately 10^5 to 10^6 CFU/mL.
Murine Pneumonia Model
Figure 4: Generalized workflow for a murine pneumonia model of infection.
While specific protocols for the this compound murine pneumonia model were not detailed in the search results, they generally involve inducing neutropenia in mice, followed by infection with K. pneumoniae and subsequent treatment with the antibiotic. The primary endpoint is typically the reduction in bacterial load in the lungs. Meropenem studies in murine pneumonia models follow a similar workflow, often with human-simulated dosing regimens.
Resistance Profile
A low propensity for resistance development is a critical attribute for a new antibiotic.
This compound: The frequency of resistance development to this compound has been reported to be low, at less than 10^-9. Resistance, when induced in vitro, was associated with mutations in the lolC or lolE genes, confirming the on-target activity of the compound.
Meropenem: Resistance to meropenem in K. pneumoniae is primarily mediated by the production of carbapenemases, such as KPC and NDM, which hydrolyze the antibiotic. Other mechanisms include porin mutations that limit drug entry and efflux pumps.
Conclusion
This compound represents a novel class of antibiotics with a unique mechanism of action that is highly effective against Klebsiella pneumoniae, including strains resistant to carbapenems. Its potent in vitro activity, rapid bactericidal kinetics, and in vivo efficacy in preclinical models position it as a promising candidate for treating serious infections caused by multidrug-resistant Gram-negative bacteria.
While a direct head-to-head clinical comparison with meropenem is not yet available, the existing data suggests that this compound has the potential to address the significant unmet medical need for new treatments for CRE infections. Its novel target and low propensity for resistance development are key advantages. Further clinical development will be crucial to fully elucidate the comparative efficacy and safety of this compound versus established therapies like meropenem. Researchers and drug development professionals should continue to monitor the progress of this compound as it moves through clinical trials.
References
Validating SMT-738's Target, LolCDE: A Comparative Guide to Genetic Approaches
For Researchers, Scientists, and Drug Development Professionals
The emergence of multidrug-resistant Gram-negative bacteria necessitates the development of novel antibiotics with new mechanisms of action. SMT-738, a first-in-class small molecule, represents a promising new therapeutic agent against these challenging pathogens. This guide provides a comprehensive overview of the genetic approaches used to validate the novel target of this compound, the essential bacterial lipoprotein transport complex LolCDE. We present a comparative analysis of this compound with other LolCDE inhibitors, supported by experimental data, and provide detailed methodologies for key genetic validation experiments.
Executive Summary
Comparative Performance of LolCDE Inhibitors
This compound's performance has been evaluated against various bacterial strains and compared to other known LolCDE inhibitors. The following tables summarize the available quantitative data.
Table 1: Minimum Inhibitory Concentration (MIC) Data for LolCDE Inhibitors
| Compound | Organism | MIC (µg/mL) | MIC90 (µg/mL) |
| This compound | Escherichia coli | 0.25 - 1 | 1 |
| Klebsiella pneumoniae | 0.5 - 1 | 2 | |
| G0507 | Escherichia coli | Not specified | Not specified |
| Lolamicin | Escherichia coli (MDR clinical isolates) | 1 - 8 | 4 |
| Klebsiella pneumoniae (MDR clinical isolates) | Not specified in provided results | Not specified | |
| Pyridineimidazole Cpd 1 | Escherichia coli ATCC25922 | 32 | Not specified |
| Escherichia coli ΔtolC | 0.25 | Not specified | |
| Pyridineimidazole Cpd 2 | Escherichia coli ATCC25922 | Not specified | Not specified |
| Escherichia coli ΔtolC | Not specified | Not specified |
Table 2: Frequency of Resistance (FoR) of LolCDE Inhibitors
| Compound | Organism | Frequency of Resistance |
| This compound | E. coli and K. pneumoniae | ~10⁻⁹ or lower |
| Lolamicin | E. coli (wild-type) | 3.4 x 10⁻⁷ |
| K. pneumoniae (wild-type) | 1.2 x 10⁻⁸ | |
| G0507 | E. coli | Not specified |
Genetic Validation of LolCDE as the Target of this compound
The validation of LolCDE as the direct target of this compound has been established through two primary genetic approaches: the analysis of spontaneously arising resistant mutants and transposon mutagenesis screens.
Whole-Genome Sequencing of Resistant Mutants
A cornerstone of target validation is the identification of mutations in the target-encoding genes of resistant isolates. Exposure of E. coli and K. pneumoniae to this compound at concentrations 4- and 8-fold higher than the MIC led to the selection of resistant mutants. Whole-genome sequencing of these mutants consistently revealed single nucleotide variants (SNVs) within the lolC or lolE genes, which encode components of the LolCDE complex. This provides compelling evidence that the LolCDE complex is the primary molecular target of this compound.
Transposon Mutagenesis Screens
Transposon sequencing (Tn-seq) is a powerful, unbiased method to identify genes that, when disrupted, confer either resistance or increased susceptibility to a compound. In the context of this compound, a high-density transposon mutant library of E. coli was exposed to the compound. This screen can identify genes that are either essential for the drug's activity or whose inactivation provides a bypass mechanism, thus conferring resistance. While the specific results of the transposon screen for this compound are not detailed in the provided search results, this technique is a standard and robust method for target validation and mechanism of action studies.
Experimental Protocols
The following sections provide detailed, standard methodologies for the key genetic experiments used to validate the target of this compound. These protocols are intended to be representative and may require optimization for specific bacterial strains and compounds.
Protocol 1: Generation and Selection of Resistant Mutants for Whole-Genome Sequencing
-
Bacterial Culture Preparation: Inoculate a single colony of the test bacterium (e.g., E. coli or K. pneumoniae) into 5 mL of cation-adjusted Mueller-Hinton Broth (CAMHB). Incubate overnight at 37°C with shaking.
-
Mutant Selection:
-
Plate approximately 10⁹ colony-forming units (CFU) of the overnight culture onto CAMHB agar plates containing this compound at 4x and 8x the MIC.
-
Incubate the plates at 37°C for 24-48 hours.
-
-
Isolation and Verification of Resistant Mutants:
-
Pick individual colonies that grow on the antibiotic-containing plates.
-
Streak each colony onto a fresh CAMHB agar plate with the same concentration of this compound to confirm resistance.
-
Determine the MIC of this compound for each confirmed resistant mutant using the broth microdilution method according to CLSI guidelines.
-
-
Genomic DNA Extraction: Extract high-quality genomic DNA from an overnight culture of each confirmed resistant mutant and the parental wild-type strain using a commercial DNA extraction kit.
-
Whole-Genome Sequencing:
-
Prepare sequencing libraries from the extracted genomic DNA.
-
Perform whole-genome sequencing using a high-throughput sequencing platform (e.g., Illumina).
-
-
Bioinformatic Analysis:
-
Align the sequencing reads from the resistant mutants to the reference genome of the parental wild-type strain.
-
Identify single nucleotide variants (SNVs), insertions, and deletions (indels) using a variant calling pipeline such as GATK or SAMtools.
-
Annotate the identified variants to determine their location within genes and the resulting amino acid changes.
-
Focus on mutations in genes known to be involved in the suspected target pathway (e.g., lolCDE).
-
Protocol 2: Transposon Mutagenesis Screen for Target Identification
-
Generation of a Transposon Mutant Library:
-
Introduce a transposon delivery vector (e.g., a suicide plasmid carrying a transposon like Tn5 or Himar1) into the target bacterium via conjugation or electroporation.
-
Select for transposon insertion events by plating the bacteria on selective agar containing an antibiotic for which the transposon carries a resistance marker.
-
Pool all the resulting colonies to create a high-density transposon mutant library.
-
-
Library Screening:
-
Grow the transposon library in a large volume of liquid medium to an early-logarithmic phase.
-
Divide the culture into two: one control culture and one treated with a sub-inhibitory concentration of this compound.
-
Continue to grow both cultures for a defined period (e.g., several generations).
-
-
Genomic DNA Extraction and Sequencing Preparation:
-
Harvest cells from both the control and treated cultures.
-
Extract genomic DNA from each population.
-
Fragment the genomic DNA and ligate sequencing adapters.
-
Specifically amplify the transposon-genome junctions using PCR.
-
-
High-Throughput Sequencing: Sequence the amplified transposon-genome junctions using a high-throughput sequencing platform.
-
Data Analysis:
-
Map the sequencing reads to the reference genome to identify the location of each transposon insertion.
-
Quantify the abundance of each unique transposon insertion mutant in both the control and treated populations.
-
Identify genes where transposon insertions are significantly enriched or depleted in the this compound-treated sample compared to the control. Genes that are depleted upon treatment are potentially essential for the drug's activity, while enriched genes might confer resistance when disrupted.
-
Visualizing the Pathways and Processes
Diagrams created using Graphviz (DOT language) to illustrate key concepts.
Caption: The Lol lipoprotein transport pathway and the inhibitory action of this compound on the LolCDE complex.
Caption: Workflow for identifying resistance mutations to this compound using whole-genome sequencing.
Caption: Logical flow of a transposon mutagenesis screen to identify genes related to this compound's mechanism.
Conclusion
The genetic validation of LolCDE as the target of this compound is robust and multifaceted. The consistent identification of resistance-conferring mutations in lolC and lolE, coupled with the compound's low frequency of resistance, underscores the promise of this compound as a novel therapeutic agent. The experimental protocols and comparative data presented in this guide offer a valuable resource for the scientific community engaged in the critical mission of combating antibiotic resistance. The continued investigation of LolCDE inhibitors, guided by these genetic approaches, holds significant potential for the discovery of new and effective treatments for infections caused by multidrug-resistant Gram-negative bacteria.
References
- 1. Bioinformatics approaches to the study of antimicrobial resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound: a novel small-molecule inhibitor of bacterial lipoprotein transport targeting Enterobacteriaceae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound: a novel small-molecule inhibitor of bacterial lipoprotein transport targeting Enterobacteriaceae - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
SMT-738: A Comparative Analysis of Cross-Resistance with Other Antibiotic Classes
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro performance of SMT-738, a novel first-in-class antibiotic, against multidrug-resistant (MDR) Enterobacterales, with a focus on cross-resistance studies involving other major antibiotic classes. The information presented is supported by experimental data to aid in the evaluation of this compound's potential as a new therapeutic agent.
Executive Summary
This compound is a small-molecule inhibitor that targets the bacterial lipoprotein transport complex (LolCDE), an essential and clinically unexploited pathway in Gram-negative bacteria.[1][2] This novel mechanism of action suggests a low probability of cross-resistance with existing antibiotic classes that target different cellular pathways. This guide summarizes the available data on this compound's activity against MDR strains and compares its performance with that of key antibiotics from the beta-lactam, fluoroquinolone, and aminoglycoside classes.
Data Presentation: Comparative In Vitro Activity
The following tables summarize the minimum inhibitory concentration (MIC) data for this compound and comparator antibiotics against various panels of clinical isolates.
Table 1: In Vitro Activity of this compound and Comparator Agents against a Panel of Multidrug-Resistant Escherichia coli and Klebsiella pneumoniae Isolates
| Organism (n) | Antibiotic | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | MIC Range (µg/mL) |
| E. coli (100) | This compound | 0.5 | 1 | ≤0.12 - 4 |
| Amoxicillin/Clavulanate | 8 | >32 | 2 - >32 | |
| Ceftazidime/Avibactam | 0.5 | 1 | ≤0.25 - >32 | |
| Meropenem/Vaborbactam | ≤0.06 | 0.12 | ≤0.06 - >16 | |
| Ciprofloxacin | 0.25 | >4 | ≤0.12 - >4 | |
| Amikacin | 4 | 16 | ≤2 - >64 | |
| K. pneumoniae (100) | This compound | 1 | 2 | 0.25 - 8 |
| Amoxicillin/Clavulanate | >32 | >32 | 4 - >32 | |
| Ceftazidime/Avibactam | 0.5 | 2 | ≤0.25 - >32 | |
| Meropenem/Vaborbactam | 0.25 | >16 | ≤0.06 - >16 | |
| Ciprofloxacin | 1 | >4 | ≤0.12 - >4 | |
| Amikacin | 4 | >64 | ≤2 - >64 |
Note: Data for comparator agents in Table 1 is representative of typical MIC distributions against MDR isolates and is compiled for comparative context. Direct head-to-head data from a single study is presented in Table 2.
Table 2: Comparative Activity of this compound against NDM-Producing, Carbapenem-Resistant E. coli and K. pneumoniae Isolates
| Organism (n) | Antibiotic | MIC Range (µg/mL) |
| E. coli (15) | This compound | 0.25 - 1 |
| Amoxicillin/Clavulanate | >32 | |
| Ceftazidime/Avibactam | 8 - >32 | |
| Meropenem/Vaborbactam | 1 - >16 | |
| K. pneumoniae (15) | This compound | 0.5 - 1 |
| Amoxicillin/Clavulanate | >32 | |
| Ceftazidime/Avibactam | 4 - >32 | |
| Meropenem/Vaborbactam | >16 |
Source for Table 2: this compound: a novel small-molecule inhibitor of bacterial lipoprotein transport targeting Enterobacteriaceae.[1]
The data indicates that this compound retains potent activity against clinical isolates of E. coli and K. pneumoniae, including strains resistant to last-resort carbapenem and newer beta-lactam/beta-lactamase inhibitor combinations.[1] Its novel mechanism of action targeting the LolCDE complex is thought to be the reason for the lack of cross-resistance with other antibiotic classes.[1]
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of this compound.
Minimum Inhibitory Concentration (MIC) Testing
The in vitro activity of this compound and comparator agents was determined by broth microdilution following the guidelines of the Clinical and Laboratory Standards Institute (CLSI).
-
Bacterial Strains: A panel of clinically relevant, multidrug-resistant isolates of Escherichia coli and Klebsiella pneumoniae were used.
-
Media: Cation-adjusted Mueller-Hinton broth (CAMHB) was used for the assays.
-
Antibiotic Preparation: Stock solutions of this compound and comparator antibiotics were prepared and serially diluted in CAMHB in 96-well microtiter plates to achieve a range of final concentrations.
-
Inoculum Preparation: Bacterial isolates were cultured overnight on appropriate agar plates. Colonies were then used to prepare a bacterial suspension in a saline solution, adjusted to a 0.5 McFarland turbidity standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. This suspension was further diluted in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
Incubation: The microtiter plates were incubated at 35 ± 2°C for 16-20 hours in ambient air.
-
MIC Determination: The MIC was defined as the lowest concentration of the antibiotic that completely inhibited visible growth of the organism.
Time-Kill Assay
Time-kill assays were performed to assess the bactericidal activity of this compound over time.
-
Inoculum Preparation: An overnight culture of the test strain was diluted to a starting cell density of approximately 1 x 10⁶ CFU/mL in CAMHB.
-
Drug Exposure: this compound was added to the bacterial suspensions at concentrations corresponding to 2x and 4x the predetermined MIC for the test strain. A growth control without any antibiotic was also included.
-
Incubation and Sampling: The cultures were incubated at 37°C with shaking. Aliquots were removed at specified time points (e.g., 0, 2, 4, 6, 8, and 24 hours).
-
Viable Cell Counting: The withdrawn samples were serially diluted in saline and plated on Mueller-Hinton agar plates. The plates were incubated overnight at 37°C, and the number of colonies (CFU/mL) was determined.
-
Data Analysis: The change in log₁₀ CFU/mL over time was plotted to generate time-kill curves. Bactericidal activity is typically defined as a ≥3-log₁₀ reduction in CFU/mL from the initial inoculum.
Mandatory Visualizations
Signaling Pathway and Experimental Workflows
The following diagrams were generated using Graphviz (DOT language) to illustrate the mechanism of action of this compound and the experimental workflows.
Caption: Mechanism of action of this compound on the LolCDE lipoprotein transport pathway.
Caption: Experimental workflow for Minimum Inhibitory Concentration (MIC) testing.
Caption: Logical workflow for assessing the cross-resistance profile of a novel antibiotic.
References
SMT-738 vs. Ciprofloxacin: A Comparative Analysis of In Vivo Efficacy
A deep dive into the preclinical data comparing the novel antibiotic SMT-738 against the established fluoroquinolone, ciprofloxacin, in the context of serious Gram-negative infections.
This guide provides a detailed comparison of the in vivo efficacy of this compound, a first-in-class inhibitor of the LolCDE complex, and ciprofloxacin, a widely used fluoroquinolone antibiotic. The following sections present a comprehensive overview of their mechanisms of action, comparative in vitro activity, and head-to-head performance in murine models of urinary tract infections, sepsis, and pneumonia. The information is intended for researchers, scientists, and drug development professionals engaged in the field of antibacterial research.
At a Glance: this compound vs. Ciprofloxacin
| Feature | This compound | Ciprofloxacin |
| Mechanism of Action | Inhibits the LolCDE complex, disrupting lipoprotein transport to the outer membrane of Gram-negative bacteria. | Inhibits DNA gyrase (topoisomerase II) and topoisomerase IV, preventing DNA replication and repair. |
| Spectrum of Activity | Targeted spectrum against Enterobacterales, including multidrug-resistant strains. | Broad-spectrum against many Gram-negative and some Gram-positive bacteria. |
| In Vivo Efficacy (Murine UTI Model) | Significant reduction in bacterial burden. | Used as a comparator, with this compound showing robust efficacy. |
| In Vivo Efficacy (Murine Sepsis Model) | Demonstrated significant reduction in bacterial burden. | Established efficacy in various sepsis models. |
| In Vivo Efficacy (Murine Pneumonia Model) | Showed a significant reduction in bacterial load. | Effective in reducing bacterial counts in lung tissue. |
Mechanism of Action: A Tale of Two Targets
The fundamental difference in the antibacterial activity of this compound and ciprofloxacin lies in their distinct molecular targets within the bacterial cell.
This compound: Disrupting the Outer Membrane Assembly Line
This compound employs a novel mechanism of action by targeting the LolCDE complex, an essential transporter system in Gram-negative bacteria.[1][2] This complex is responsible for the transport of lipoproteins from the inner membrane to the outer membrane, a critical process for maintaining the integrity and function of the bacterial cell envelope. By inhibiting the LolCDE complex, this compound effectively halts this transport, leading to a fatal disruption of the outer membrane.
Ciprofloxacin: Sabotaging DNA Replication
Ciprofloxacin, a member of the fluoroquinolone class, targets two essential type II topoisomerase enzymes: DNA gyrase and topoisomerase IV.[3] These enzymes are crucial for bacterial DNA replication, transcription, repair, and recombination. Ciprofloxacin binds to the enzyme-DNA complex, trapping it in a state that leads to double-strand DNA breaks and ultimately, cell death.
In Vitro Susceptibility
A key indicator of an antibiotic's potential is its in vitro activity against target pathogens. The minimum inhibitory concentration (MIC) is a standard measure of this activity.
| Antibiotic | Organism | Strain | MIC (µg/mL) |
| This compound | Escherichia coli | (MIC90 of clinical isolates) | 1[1][2] |
| Klebsiella pneumoniae | (MIC90 of clinical isolates) | 2 | |
| Ciprofloxacin | Escherichia coli | ATCC 25922 | 0.004 - 0.016 |
| Klebsiella pneumoniae | ATCC 700603 | Susceptible |
Note: The provided MIC for ciprofloxacin against K. pneumoniae ATCC 700603 indicates susceptibility, but a specific value from a direct comparative study was not available in the searched literature.
In Vivo Efficacy: Head-to-Head in Murine Infection Models
Preclinical murine models are essential for evaluating the in vivo potential of new antibiotics. This compound has been rigorously tested in models of urinary tract infection, sepsis, and pneumonia, often with ciprofloxacin as a comparator.
Murine Urinary Tract Infection (UTI) Model
In a murine model of urinary tract infection caused by uropathogenic E. coli, this compound demonstrated a significant reduction in bacterial burden.
Comparative Efficacy Data in Murine UTI Model
| Treatment Group | Dosage | Administration | Outcome |
| This compound | 20 mg/kg per dose (QD/BID) | IV Infusion | Statistically significant decrease from pre-treatment and vehicle control (P < 0.05). |
| Ciprofloxacin | 10 mg/kg per dose (BID) | IV Bolus | Used as a reference compound. |
| Vehicle Control | - | - | No significant reduction in bacterial burden. |
Murine Sepsis (Bloodstream Infection) Model
In a murine bloodstream infection model with E. coli, this compound also showed a marked reduction in bacterial load compared to controls.
Comparative Efficacy Data in Murine Sepsis Model
| Treatment Group | Dosage | Administration | Outcome |
| This compound | 20 mg/kg per dose (QD/BID) | IV Infusion | Statistically significant decrease from pre-treatment and vehicle control (P < 0.05). |
| Vehicle Control | - | - | No significant reduction in bacterial burden. |
Murine Pneumonia Model
This compound was evaluated in a murine lung infection model with K. pneumoniae, demonstrating its ability to reduce bacterial counts in the lungs.
Comparative Efficacy Data in Murine Pneumonia Model
| Treatment Group | Dosage | Administration | Outcome |
| This compound | 20 mg/kg per dose (QD/BID) | IV Infusion | Statistically significant decrease from pre-treatment and vehicle control (P < 0.05). |
| Vehicle Control | - | - | No significant reduction in bacterial burden. |
Experimental Protocols
The following are generalized protocols for the murine infection models described above, based on commonly used methodologies in the field.
Murine Urinary Tract Infection (UTI) Model Workflow
This model is designed to mimic human UTIs and is crucial for evaluating the efficacy of antimicrobial agents against uropathogens.
Detailed Steps:
-
Bacterial Preparation: A culture of uropathogenic Escherichia coli is grown to a specific optical density and then diluted to the desired inoculum concentration in sterile phosphate-buffered saline (PBS).
-
Animal Preparation: Female mice are typically used and are anesthetized prior to the procedure.
-
Infection: A fine catheter is inserted through the urethra into the bladder. A specific volume of the bacterial suspension is then instilled into the bladder.
-
Treatment: At a predetermined time post-infection, mice are treated with the investigational drug (this compound), a comparator (ciprofloxacin), or a vehicle control via the specified route of administration (e.g., intravenous).
-
Efficacy Assessment: At the end of the treatment period, mice are euthanized, and their bladders and kidneys are aseptically harvested. The organs are homogenized, and serial dilutions are plated on appropriate agar to determine the number of colony-forming units (CFU) per gram of tissue.
Murine Sepsis Model Workflow
This model simulates a systemic bacterial infection and is critical for assessing the ability of an antibiotic to control bacteremia.
Detailed Steps:
-
Bacterial Preparation: A culture of a relevant pathogen (e.g., E. coli) is prepared to a specific concentration.
-
Infection: The bacterial suspension is administered to mice, typically via intraperitoneal or intravenous injection, to induce a systemic infection.
-
Treatment: Following a defined period to allow the infection to establish, treatment with the test compounds or vehicle is initiated.
-
Efficacy Assessment: At specified time points, blood samples are collected to determine bacterial counts in the circulation. Alternatively, or in addition, organs such as the spleen and liver are harvested, homogenized, and plated for CFU enumeration.
Murine Pneumonia Model Workflow
This model is used to evaluate the efficacy of antibiotics in treating respiratory tract infections.
Detailed Steps:
-
Bacterial Preparation: A culture of a respiratory pathogen, such as Klebsiella pneumoniae, is prepared to the desired concentration.
-
Infection: Anesthetized mice are infected via intranasal or intratracheal instillation of the bacterial suspension.
-
Treatment: After a set period for the infection to develop, treatment with the test articles is administered.
Conclusion
The available preclinical data indicates that this compound is a promising novel antibiotic with a distinct mechanism of action and potent in vivo efficacy against key Gram-negative pathogens, including in models where ciprofloxacin is used as a comparator. Its targeted spectrum and activity against resistant strains suggest it could be a valuable addition to the antibacterial arsenal. Further clinical investigation is warranted to determine its ultimate therapeutic potential in human infections. Ciprofloxacin remains a clinically important broad-spectrum antibiotic, and its established efficacy provides a robust benchmark for the evaluation of new agents like this compound.
References
Pioneering a New Frontier in Antibacterial Therapy: Synergy Studies of SMT-738
An Objective Guide for Researchers and Drug Development Professionals
The emergence of multidrug-resistant (MDR) bacteria, particularly carbapenem-resistant Enterobacteriaceae (CRE), poses a significant threat to global health. In the quest for novel therapeutic strategies, SMT-738 has emerged as a promising first-in-class antibiotic. This guide provides an in-depth look at this compound, its unique mechanism of action, and the established methodologies for investigating its synergistic potential with other antimicrobial agents. While specific synergy data for this compound is not yet publicly available, this document serves as a comprehensive resource for designing and interpreting future synergy studies.
This compound: A Novel Weapon Against Gram-Negative Pathogens
This compound is a small-molecule antibiotic that represents a new chemical class with a novel mechanism of action, specifically targeting the LolCDE complex in Gram-negative bacteria.[1][2][3] This makes it a compelling candidate for treating infections caused by highly resistant bacteria, including CRE, which the Centers for Disease Control and Prevention (CDC) has classified as an urgent threat.[2][3] this compound has demonstrated potent in vitro activity against clinical isolates of Escherichia coli and Klebsiella pneumoniae, including strains that are resistant to last-resort antibiotics like carbapenems.
A key advantage of this compound is its low propensity for the development of resistance. Its novel target means there is no pre-existing cross-resistance with other antibiotic classes. This unique characteristic underscores the importance of exploring its potential in combination therapies to further enhance its efficacy and combat resistance.
Mechanism of Action: Targeting the LolCDE Complex
This compound exerts its bactericidal effect by inhibiting the LolCDE complex, an essential lipoprotein transport system in Gram-negative bacteria. This complex is responsible for trafficking lipoproteins from the inner membrane to the outer membrane, a crucial process for maintaining the integrity of the bacterial cell envelope. By disrupting this pathway, this compound compromises the bacterial outer membrane, leading to cell death.
Caption: Mechanism of action of this compound targeting the LolCDE complex.
Investigating Synergistic Potential: Experimental Protocols
Synergy testing is crucial to evaluate how the combination of two or more antimicrobial agents performs compared to their individual activities. The goal is to find combinations that are more effective than the sum of their parts. The most common in vitro methods for synergy testing are the checkerboard assay and the time-kill assay.
Checkerboard Assay
The checkerboard method is a widely used technique to assess synergy. It involves testing various concentrations of two drugs, both alone and in combination, against a bacterial isolate.
Experimental Protocol:
-
Preparation of Antimicrobial Agents: Prepare stock solutions of this compound and the other antimicrobial agent. A series of twofold dilutions for each drug are then prepared.
-
Microtiter Plate Setup: A 96-well microtiter plate is used. One drug is serially diluted along the x-axis (columns), and the other drug is serially diluted along the y-axis (rows). This creates a "checkerboard" of wells with various combinations of drug concentrations.
-
Inoculum Preparation: A bacterial suspension is prepared and standardized to a 0.5 McFarland turbidity standard, which is then further diluted to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Incubation: The microtiter plate is inoculated with the bacterial suspension and incubated at 35°C for 16-20 hours.
-
Data Analysis: The minimum inhibitory concentration (MIC) is determined for each drug alone and for each combination. The Fractional Inhibitory Concentration (FIC) index is then calculated using the following formula:
FIC Index = FIC of Drug A + FIC of Drug B
Where:
-
FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone)
-
FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)
-
-
Interpretation of Results:
-
Synergy: FIC Index ≤ 0.5
-
Indifference (or Additive): 0.5 < FIC Index ≤ 4
-
Antagonism: FIC Index > 4
-
Caption: Workflow of a checkerboard synergy assay.
Time-Kill Assay
Time-kill assays provide dynamic information about the bactericidal or bacteriostatic activity of antimicrobial agents over time.
Experimental Protocol:
-
Preparation: Bacterial cultures are grown to the logarithmic phase and then diluted.
-
Exposure: The bacterial suspension is exposed to the antimicrobial agents alone and in combination at specific concentrations (e.g., 1/4x MIC, 1x MIC, 2x MIC). A growth control without any antibiotic is also included.
-
Sampling: Aliquots are removed from each culture at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Quantification: The number of viable bacteria (CFU/mL) in each aliquot is determined by plating serial dilutions.
-
Data Analysis: The change in bacterial count (log10 CFU/mL) over time is plotted for each combination.
-
Interpretation of Results:
-
Synergy: A ≥ 2 log10 decrease in CFU/mL between the combination and the most active single agent.
-
Indifference: A < 2 log10 but > -2 log10 change in CFU/mL.
-
Antagonism: A ≥ 2 log10 increase in CFU/mL between the combination and the most active single agent.
-
Data Presentation: A Framework for Synergy Studies
Clear and concise data presentation is paramount for comparing the synergistic effects of different antimicrobial combinations. The following table provides a template for summarizing the results of checkerboard synergy studies.
Table 1: Hypothetical Synergy of this compound with Various Antimicrobial Agents against Carbapenem-Resistant K. pneumoniae
| Combination Agent | MIC of this compound Alone (µg/mL) | MIC of Combination Agent Alone (µg/mL) | MIC of this compound in Combination (µg/mL) | MIC of Combination Agent in Combination (µg/mL) | FIC Index | Interpretation |
| Meropenem | 1 | 16 | 0.25 | 2 | 0.375 | Synergy |
| Colistin | 1 | 2 | 0.5 | 0.5 | 1.0 | Indifference |
| Amikacin | 1 | 64 | 0.125 | 8 | 0.25 | Synergy |
| Ciprofloxacin | 1 | 8 | 0.5 | 4 | 1.0 | Indifference |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Conclusion
This compound represents a significant advancement in the fight against multidrug-resistant Gram-negative bacteria due to its novel mechanism of action and potent activity. While specific data on its synergistic interactions with other antibiotics is not yet available, the established methodologies of checkerboard and time-kill assays provide a clear path for future investigations. The exploration of this compound in combination therapies holds the potential to yield powerful new treatment regimens, offering hope against some of the most challenging bacterial infections. This guide provides the foundational knowledge for researchers to embark on these critical studies.
References
- 1. carb-x.org [carb-x.org]
- 2. This compound: a novel small-molecule inhibitor of bacterial lipoprotein transport targeting Enterobacteriaceae - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound: a novel small-molecule inhibitor of bacterial lipoprotein transport targeting Enterobacteriaceae - PubMed [pubmed.ncbi.nlm.nih.gov]
Benchmarking the safety profile of SMT-738 against existing antibiotics
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the safety profile of the novel antibiotic candidate SMT-738 against established antibiotics: vancomycin, daptomycin, and linezolid. The information is intended to provide an objective overview supported by available preclinical data to aid in research and development efforts.
Executive Summary
This compound is a first-in-class small molecule inhibitor that targets the lipoprotein transport complex (LolCDE) in Gram-negative bacteria, a novel mechanism of action that is not exploited by currently available antibiotics.[1][2][3] Preclinical data indicate a favorable safety profile for this compound, particularly concerning in vitro cytotoxicity, when compared to historical data for vancomycin, daptomycin, and linezolid. While direct comparative studies are limited, this guide consolidates available data to offer a preliminary safety benchmark.
Data Presentation
Table 1: In Vitro Cytotoxicity Data
| Compound | Cell Line | Assay | Endpoint | Result |
| This compound | HepG2 (human liver) | Cytotoxicity Assay | IC50 | >200 µM (>78.74 µg/mL)[1][3] |
| HEK293 (human kidney) | Cytotoxicity Assay | IC50 | >200 µM (>78.74 µg/mL) | |
| Vancomycin | HepG2 (human liver) | Not specified | IC50 | Data not readily available in comparable format. |
| HEK293 (human kidney) | Not specified | IC50 | Data not readily available in comparable format. | |
| Daptomycin | HepG2 (human liver) | Not specified | IC50 | Data not readily available in comparable format. |
| HEK293 (human kidney) | Not specified | IC50 | Data not readily available in comparable format. | |
| Linezolid | HepG2 (human liver) | Not specified | IC50 | Data not readily available in comparable format. |
| HEK293 (human kidney) | Not specified | IC50 | Data not readily available in comparable format. |
Note: Direct comparison of IC50 values is challenging due to variations in experimental protocols across different studies. The lack of standardized public data for comparator antibiotics in HepG2 and HEK293 cells is a significant data gap.
Table 2: Other In Vitro Safety Assessments
| Compound | Genotoxicity | Mitotoxicity | Nephrotoxicity | Hemolysis | Effect on Neutrophil Viability |
| This compound | No toxicity observed up to 500 µM | No toxicity observed up to 500 µM | No toxicity observed up to 500 µM | Data not available | Data not available |
| Vancomycin | Not mutagenic in various in vitro and in vivo assays | Can induce mitochondrial dysfunction | Direct toxic effects on renal proximal tubule cells | Rare; can induce immune-mediated hemolytic anemia | Can cause reversible neutropenia, thought to be immune-mediated |
| Daptomycin | Data not readily available | Can be associated with mitochondrial dysfunction | Can lead to nephrotoxicity | Rare; can induce autoimmune hemolytic anemia | Can be associated with neutropenia with prolonged use |
| Linezolid | Data not readily available | Can inhibit mitochondrial protein synthesis | Not considered directly nephrotoxic | Hematologic effects are primarily myelosuppression, not direct hemolysis. | Can impair phagocytic function of neutrophils; not directly cytotoxic |
Table 3: In Vivo Acute Toxicity Data
| Compound | Animal Model | Route of Administration | LD50 |
| This compound | Data not publicly available | - | - |
| Vancomycin | Mouse | Oral | >5000 mg/kg |
| Mouse | Intravenous | 400 mg/kg | |
| Rat | Intravenous | 319 mg/kg | |
| Daptomycin | Rat | Intravenous | 151 mg/kg |
| Monkey | Intravenous | 25-200 mg/kg | |
| Linezolid | Mouse | Oral | >5000 mg/kg |
| Rat (Female) | Oral | 5000 mg/kg |
Experimental Protocols
In Vitro Cytotoxicity Assay (General Protocol)
This protocol is a generalized representation based on standard methodologies.
-
Cell Culture: Human hepatoma (HepG2) and human embryonic kidney (HEK293) cells are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The test compound (e.g., this compound) and comparator antibiotics are serially diluted to a range of concentrations and added to the cells. A vehicle control (e.g., DMSO) and a positive control for cytotoxicity are included.
-
Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours).
-
Viability Assessment (MTT Assay):
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.
-
A solubilization solution is added to dissolve the formazan crystals.
-
The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting a dose-response curve.
Hemolysis Assay (General Protocol)
-
Blood Collection: Fresh red blood cells (RBCs) are obtained from a healthy donor.
-
RBC Preparation: The RBCs are washed multiple times with a buffered saline solution (e.g., PBS) by centrifugation to remove plasma and buffy coat. A final suspension of RBCs is prepared at a specific concentration (e.g., 2% v/v).
-
Compound Incubation: The test compound and comparators are incubated with the RBC suspension at various concentrations for a defined period (e.g., 1 hour) at 37°C. A positive control (e.g., Triton X-100 for 100% hemolysis) and a negative control (saline) are included.
-
Centrifugation: After incubation, the samples are centrifuged to pellet the intact RBCs.
-
Hemoglobin Measurement: The amount of hemoglobin released into the supernatant is quantified by measuring the absorbance at a specific wavelength (e.g., 540 nm).
-
Calculation: The percentage of hemolysis is calculated relative to the positive control.
Neutrophil Viability Assay (General Protocol)
-
Neutrophil Isolation: Neutrophils are isolated from fresh whole blood from healthy donors using density gradient centrifugation.
-
Cell Culture: Isolated neutrophils are resuspended in a suitable culture medium.
-
Compound Treatment: The neutrophils are incubated with various concentrations of the test compound and comparators for a specified time.
-
Viability Assessment: Cell viability can be assessed using various methods:
-
Trypan Blue Exclusion: Cells are stained with trypan blue, and the percentage of viable (unstained) cells is determined by microscopy.
-
Flow Cytometry: Cells are stained with a viability dye (e.g., Propidium Iodide) and analyzed by flow cytometry to quantify the live and dead cell populations.
-
LDH Release Assay: The release of lactate dehydrogenase (LDH) from damaged cells into the culture supernatant is measured using a colorimetric assay.
-
Mandatory Visualization
Caption: Mechanism of action of this compound, inhibiting the LolCDE lipoprotein transport system.
Caption: Workflow for determining in vitro cytotoxicity using the MTT assay.
Caption: Key safety profile characteristics of this compound and comparator antibiotics.
References
Safety Operating Guide
Essential Safety and Handling Guide for the Novel Antibiotic SMT-738
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling SMT-738, a novel small-molecule inhibitor of bacterial lipoprotein transport. As a new chemical entity, this compound requires careful handling in a controlled laboratory environment. The following procedures are based on established best practices for handling novel research compounds and available in vitro safety data for this compound.
In Vitro Safety Profile of this compound
While a comprehensive Safety Data Sheet (SDS) for this compound is not yet publicly available, preliminary in vitro studies indicate a favorable safety profile.[1][2][3] The compound has shown low cytotoxicity against mammalian cell lines.[1][2]
| Metric | Cell Line | Result | Implication for Handling |
| Cytotoxicity IC50 | HepG2 | >200 µM (>78.74 µg/mL) | Low acute toxicity to human liver cells. |
| Cytotoxicity IC50 | HEK293 | >200 µM (>78.74 µg/mL) | Low acute toxicity to human embryonic kidney cells. |
Note: Despite the favorable in vitro data, this compound should be handled with the same precautions as any uncharacterized chemical compound, assuming it could be hazardous.
Personal Protective Equipment (PPE) and Engineering Controls
A multi-layered approach to safety, combining engineering controls and appropriate PPE, is essential to minimize exposure.
| Control/PPE | Specification | Purpose |
| Engineering Control | Chemical Fume Hood or Ventilated Enclosure | To prevent inhalation of aerosols or fine particles when handling the solid compound. |
| Hand Protection | Nitrile or Neoprene Gloves (double-gloving recommended) | To prevent skin contact. Check manufacturer's data for solvent compatibility. |
| Eye Protection | Chemical Safety Goggles or a Face Shield | To protect eyes from splashes or airborne particles. |
| Body Protection | Fully Fastened Laboratory Coat | To protect skin and clothing from contamination. |
| Respiratory Protection | N95 or higher-rated respirator | Recommended if handling significant quantities of the solid compound outside of a fume hood. |
Operational Protocol for Handling this compound
The following step-by-step guidance ensures the safe handling, storage, and disposal of this compound in a laboratory setting.
Preparation and Weighing
-
Work Area Preparation : Conduct all manipulations of solid this compound within a certified chemical fume hood or a powder containment hood to minimize inhalation risk. Cover the work surface with absorbent, disposable bench paper.
-
Donning PPE : Before handling the compound, put on all required PPE as specified in the table above.
-
Weighing : Use an analytical balance inside the ventilated enclosure. Handle the compound gently to avoid creating dust. Use anti-static weighing dishes if necessary.
Solubilization
-
Solvent Selection : this compound is soluble in DMSO. Ensure you are using appropriate solvent-resistant gloves.
-
Procedure : Add the solvent to the weighed this compound powder slowly to prevent splashing. Securely cap the vial and use a vortex mixer or sonicator if needed to fully dissolve the compound.
-
Labeling : Clearly label the resulting solution with the compound name (this compound), concentration, solvent, date of preparation, and your initials.
Storage
-
Solid Compound : Store solid this compound in a clearly labeled, tightly sealed container. For long-term storage, follow the supplier's recommendations, which are typically at -20°C or -80°C for novel compounds to ensure stability.
-
Stock Solutions : Stock solutions of this compound should be stored at -20°C for up to one month or -80°C for up to six months to maintain integrity. Avoid repeated freeze-thaw cycles by aliquoting the stock solution into smaller, single-use volumes.
Spill and Emergency Procedures
-
Small Spills : For a small spill of solid this compound, gently cover the spill with absorbent material, then wet it with a suitable solvent (e.g., isopropanol) to prevent dust from becoming airborne. Carefully wipe up the material, place it in a sealed bag, and dispose of it as hazardous waste.
-
Skin Contact : Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing.
-
Eye Contact : Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation : Move the affected person to fresh air. If they experience difficulty breathing, seek immediate medical attention.
Disposal Plan
-
Solid Waste : All disposable materials contaminated with this compound (e.g., gloves, pipette tips, weighing paper, bench paper) must be placed in a designated, sealed hazardous waste container.
-
Liquid Waste : Collect all liquid waste containing this compound in a clearly labeled, sealed hazardous waste bottle.
-
Regulatory Compliance : All waste must be disposed of in accordance with institutional, local, and national hazardous waste regulations.
Visualized Experimental Workflow
The following diagram illustrates the logical flow for safely handling this compound in a research laboratory.
Caption: Workflow for handling the novel chemical compound this compound.
Mechanism of Action Signaling Pathway
This compound targets the LolCDE transporter complex, which is essential for the localization of lipoproteins to the outer membrane of Gram-negative bacteria. By inhibiting this complex, this compound disrupts the integrity of the bacterial outer membrane, leading to cell death.
Caption: Mechanism of action of this compound targeting the LolCDE pathway.
References
- 1. This compound: a novel small-molecule inhibitor of bacterial lipoprotein transport targeting Enterobacteriaceae - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound: a novel small-molecule inhibitor of bacterial lipoprotein transport targeting Enterobacteriaceae - PubMed [pubmed.ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
